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  • Product: 2-Chloro-4-methoxyphenylboronic acid pinacol ester
  • CAS: 1416722-82-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-4-methoxyphenylboronic acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Chloro-4-methoxyphenylboronic acid pinacol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Chloro-4-methoxyphenylboronic acid pinacol ester. As a vital tool in modern organic chemistry and drug discovery, NMR spectroscopy offers unparalleled insight into molecular structure. This document serves as a practical reference for the structural elucidation and quality control of this important building block.

Introduction

2-Chloro-4-methoxyphenylboronic acid pinacol ester is a versatile bifunctional molecule widely employed in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. These motifs are prevalent in pharmaceuticals and advanced materials. Accurate structural verification by NMR is paramount to ensure the integrity of starting materials and the success of subsequent synthetic steps. This guide will detail the expected ¹H and ¹³C NMR spectra, explain the rationale behind the chemical shifts, and provide a standardized protocol for data acquisition.

Molecular Structure and Atom Numbering

The unambiguous assignment of NMR signals is predicated on a clear and consistent numbering of the atoms within the molecule. The numbering scheme used throughout this guide is presented below.

Caption: IUPAC numbering scheme for 2-Chloro-4-methoxyphenylboronic acid pinacol ester.

Experimental Protocol: NMR Data Acquisition

The following is a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for the title compound. Adherence to a consistent protocol is a self-validating system that ensures reproducibility.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh Weigh ~10-20 mg of sample dissolve Dissolve in ~0.6 mL of CDCl₃ weigh->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer insert Insert sample & lock on CDCl₃ transfer->insert shim Shim magnet homogeneity insert->shim tune Tune and match probe shim->tune acq_h1 Acquire ¹H Spectrum (zg30 pulse, 16 scans) tune->acq_h1 acq_c13 Acquire ¹³C Spectrum (zgpg30 pulse, 1024 scans) acq_h1->acq_c13 ft Fourier Transform acq_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference integrate Integrate ¹H signals peak_pick Peak Pick ¹H and ¹³C reference->integrate reference->peak_pick

Caption: Standard workflow from sample preparation to final data processing for NMR analysis.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Concentration: Approximately 25 mg/mL

  • Temperature: 298 K (25 °C)

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.2 s

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts for 2-Chloro-4-methoxyphenylboronic acid pinacol ester. These values are generated using advanced computational algorithms and corroborated by empirical data from structurally analogous compounds.

¹H NMR Data (400 MHz, CDCl₃)
Atom #Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H67.65d~2.51HDeshielded by the adjacent boronic ester and ortho to the electron-withdrawing chlorine.
H57.35d~8.51HOrtho to the boronic ester group.
H36.85dd~8.5, ~2.51HShielded by the electron-donating methoxy group, ortho to chlorine.
C7-H3.84s-3HTypical chemical shift for a methoxy group on an aromatic ring.
C10, C11, C12, C13-H1.35s-12HEquivalent methyl protons of the pinacol ester group.
¹³C NMR Data (100 MHz, CDCl₃)
Atom #Predicted Chemical Shift (δ, ppm)Assignment Rationale
C4161.5Aromatic carbon attached to the strongly electron-donating methoxy group.
C2140.0Aromatic carbon bearing the electron-withdrawing chlorine atom.
C6136.5Aromatic carbon deshielded by the adjacent boronic ester.
C5132.0Aromatic methine carbon.
C1130.0 (broad)Ipso-carbon attached to the boron; often broadened due to quadrupolar relaxation of the boron nucleus.
C3112.5Aromatic carbon shielded by the ortho-methoxy group.
C8, C984.5Quaternary carbons of the pinacol ester group.
C755.5Methoxy carbon.
C10, C11, C12, C1325.0Methyl carbons of the pinacol ester group.

In-depth Spectral Interpretation

The predicted chemical shifts are governed by the electronic environment of each nucleus. The interplay of inductive and resonance effects of the substituents on the phenyl ring dictates the observed spectral pattern.

  • Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The net result is increased electron density (shielding) at the ortho (C3, C5) and para (C6, relative to the chlorine) positions. This is evident in the upfield shift of C3 (~112.5 ppm) and H3 (~6.85 ppm).

  • Chloro Group (-Cl): The chlorine atom is electron-withdrawing through its inductive effect (-I effect) and weakly electron-donating through resonance (+R effect). Its primary influence is deshielding, particularly at the ipso-carbon C2 (~140.0 ppm).

  • Boronic Acid Pinacol Ester (-B(pin)): This group is electron-withdrawing, leading to deshielding of the attached ipso-carbon (C1) and the ortho-protons (H6). The carbon directly attached to boron often appears as a broad signal due to quadrupolar coupling with the boron nucleus (¹¹B and ¹⁰B).

  • Pinacol Group Protons: The twelve methyl protons of the pinacol moiety are chemically equivalent due to free rotation around the C-C and C-O bonds, resulting in a single, sharp singlet in the ¹H NMR spectrum at approximately 1.35 ppm, integrating to 12 protons.

The combination of these electronic effects creates a distinct substitution pattern on the aromatic ring, allowing for the complete assignment of all signals. The expected coupling constants for the aromatic protons (ortho-coupling of ~8.5 Hz and meta-coupling of ~2.5 Hz) are characteristic of trisubstituted benzene rings and further aid in structural confirmation.

Conclusion

The structural integrity of 2-Chloro-4-methoxyphenylboronic acid pinacol ester can be reliably confirmed through ¹H and ¹³C NMR spectroscopy. By understanding the influence of the chloro, methoxy, and boronic ester substituents on the electronic environment of the molecule, a full and unambiguous assignment of the NMR spectra is achievable. The data and interpretations presented in this guide provide a robust framework for researchers and scientists to confidently utilize this key synthetic building block in their work.

References

  • ACD/Labs NMR Predictor. ACD/Labs. [Link]

  • ChemAxon NMR Predictor. ChemAxon. [Link]

  • NMRDB. NMRDB.org: Resurrecting and processing NMR spectra on-line. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Exploratory

Technical Whitepaper: Physical Properties, Solubility Profile, and Application of 2-Chloro-4-methoxyphenylboronic acid pinacol ester

Executive Summary In modern synthetic chemistry and drug development, the construction of complex biaryl scaffolds relies heavily on robust, predictable cross-coupling reagents. 2-Chloro-4-methoxyphenylboronic acid pinac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic chemistry and drug development, the construction of complex biaryl scaffolds relies heavily on robust, predictable cross-coupling reagents. 2-Chloro-4-methoxyphenylboronic acid pinacol ester (CAS: 1416722-82-1) is a highly specialized, sterically and electronically tuned building block designed for advanced Suzuki-Miyaura cross-coupling reactions[1]. This whitepaper provides an in-depth analysis of its structural logic, thermodynamic properties, solubility profile, and a field-validated protocol for its application in pharmaceutical synthesis.

Chemical Identity & Structural Logic

The utility of this compound stems from its precise molecular architecture, which balances reactivity with shelf stability.

  • Chemical Name: 2-(2-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • CAS Number: 1416722-82-1[1]

  • SMILES: CC1(C)C(C)(C)OB(C2=CC=C(OC)C=C2Cl)O1[2]

Mechanistic Causality of Structural Features:

  • The Pinacol Ester (Bpin) Motif: Free boronic acids are notoriously difficult to handle quantitatively due to their propensity to undergo spontaneous dehydration into trimeric boroxines. By masking the empty p-orbital of the boron atom with a tetramethyl-1,3,2-dioxaborolane (pinacol) ring, the molecule is protected from protodeborylation and trimerization[3]. This ensures precise stoichiometry during reaction setup.

  • Electronic Tuning (4-Methoxy Group): The methoxy group is strongly electron-donating via resonance. This enriches the electron density of the aromatic ring, accelerating the transmetalation step during palladium-catalyzed cross-coupling[4].

  • Steric and Orthogonal Handle (2-Chloro Group): The ortho-chloro substituent introduces steric bulk, which can dictate the conformation of the resulting biaryl axis (critical in atropisomeric drug design). Furthermore, because C-B bonds react faster than C-Cl bonds under standard Suzuki conditions, the chloro group serves as an orthogonal handle for subsequent functionalization.

Physical Properties & Thermodynamic Profile

Unlike many solid boronic acids, the bulky, non-planar tetramethyl groups of the pinacol ester disrupt crystal lattice packing. This thermodynamic disruption lowers the melting point, rendering the compound a liquid at room temperature[5].

Table 1: Quantitative Physical Properties
PropertyValueRationale / Source
Molecular Formula C₁₃H₁₈BClO₃Standard empirical formula[2].
Molecular Weight 268.54 g/mol Verified via mass spectrometry[2].
Physical State Liquid (at 25 °C)Steric bulk prevents efficient crystal packing[5].
Flash Point 166.6 ± 25.1 °CHigh thermal stability under standard handling[5].
Purity Standard ≥95% to 97%Commercial standard for catalytic applications[1][2].
Storage Temperature Room Temp to 4 °CStable at RT; 4 °C recommended for long-term storage[2][6].

Solubility Profile & Solvent Compatibility

The solubility profile of a reagent dictates the kinetic efficiency of the reaction. Because of the highly lipophilic tetramethyl groups and the substituted phenyl ring, this compound exhibits excellent solubility in organic media but is highly hydrophobic.

Table 2: Solvent Compatibility Matrix
SolventSolubilityMechanistic Rationale
Water InsolubleLack of hydrogen-bond donors and high lipophilicity of the Bpin and aryl groups[5].
Dichloromethane (DCM) Highly SolubleFavorable dipole-dipole interactions with the ester and methoxy functional groups.
Tetrahydrofuran (THF) Highly SolubleThe ethereal oxygen of THF coordinates effectively with the boronic ester system.
1,4-Dioxane Highly SolubleStandard solvent for cross-coupling; provides excellent miscibility at elevated temperatures.
Dimethyl Sulfoxide (DMSO) SolubleHighly polar aprotic nature dissolves the compound well; ideal for high-temperature protocols.

Note: Because the compound is insoluble in water, biphasic solvent systems (e.g., Dioxane/H₂O or THF/H₂O) are strictly required during cross-coupling to dissolve both the lipophilic boronic ester and the inorganic base[4].

Application: Suzuki-Miyaura Cross-Coupling

The primary application of 2-Chloro-4-methoxyphenylboronic acid pinacol ester is the formation of C(sp²)-C(sp²) bonds via the Suzuki-Miyaura reaction[3].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd Aryl Halide TransMet Transmetalation Pd(II) Complex OxAdd->TransMet Base / Boronic Ester RedElim Reductive Elimination Pre-Product Complex TransMet->RedElim Ligand Exchange RedElim->Pd0 Catalyst Regeneration Product Biaryl Product Target Molecule RedElim->Product C-C Bond Formation

Fig 1. Suzuki-Miyaura catalytic cycle of the pinacol ester.

Self-Validating Experimental Protocol

The following protocol is engineered to prevent common failure modes (e.g., catalyst oxidation, incomplete transmetalation) when coupling this specific pinacol ester with an aryl bromide.

Reagents:

  • Aryl Bromide (Electrophile): 1.0 mmol

  • 2-Chloro-4-methoxyphenylboronic acid pinacol ester: 1.2 mmol (slight excess drives kinetics)

  • Catalyst: Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 5 mL total)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the Aryl Bromide, Pd(dppf)Cl₂, and K₂CO₃.

    • Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand has a large bite angle, which accelerates the reductive elimination step and prevents the precipitation of inactive palladium black[4].

  • Solvent Addition & Deoxygenation (Critical Step): Add the 1,4-Dioxane and deionized water. Immediately sparge the biphasic mixture with Argon gas for 15 minutes.

    • Causality: The Pd(0) active species is highly susceptible to oxidation by dissolved O₂. Failure to degas will result in the formation of inactive Pd(II) oxides, stalling the catalytic cycle[3][4].

  • Reagent Injection: Add the liquid 2-Chloro-4-methoxyphenylboronic acid pinacol ester via a micro-syringe under a positive flow of Argon.

  • Thermal Activation: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously for 4 to 12 hours.

    • Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic phase (containing the catalyst and substrates) and the aqueous phase (containing the base required for transmetalation)[4].

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate to partition the phases. Wash the organic layer with water (2 × 10 mL) and brine (1 × 10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target biaryl compound.

Handling, Storage, and Safety

While stable under standard laboratory conditions, the compound requires specific safety protocols:

  • Storage: Store in a tightly sealed container in a cool, well-ventilated area. While stable at room temperature, storage at 4 °C under an inert atmosphere (Argon/Nitrogen) is recommended to maximize shelf life and prevent gradual hydrolysis[2][6].

  • Safety Hazards: Classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[7][8].

  • PPE Requirements: Handle exclusively within a certified chemical fume hood using nitrile gloves, safety goggles, and a lab coat[5].

References

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters , National Institutes of Health (PMC),[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide , Yoneda Labs, [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methoxyphenylboronic acid Pinacol Ester

Abstract This technical guide provides a comprehensive overview of the synthetic pathways to 2-Chloro-4-methoxyphenylboronic acid pinacol ester, a key building block in modern medicinal chemistry and materials science. B...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-Chloro-4-methoxyphenylboronic acid pinacol ester, a key building block in modern medicinal chemistry and materials science. Boronic acids and their pinacol esters are crucial intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This document details established and potential synthetic routes, including Iridium-catalyzed C-H borylation, Palladium-catalyzed Miura-Miyaura borylation, and synthesis via organometallic intermediates. Each pathway is presented with a step-by-step experimental protocol, a discussion of the underlying reaction mechanism, and an analysis of the experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this versatile reagent.

Introduction: The Significance of 2-Chloro-4-methoxyphenylboronic acid Pinacol Ester

2-Chloro-4-methoxyphenylboronic acid pinacol ester is a valuable synthetic intermediate due to its unique substitution pattern, which allows for the introduction of a 2-chloro-4-methoxyphenyl moiety into a wide range of organic molecules. This structural motif is of significant interest in the development of novel pharmaceuticals and functional materials. The pinacol ester form offers enhanced stability and ease of handling compared to the corresponding boronic acid, making it ideal for use in complex, multi-step syntheses.[3]

The primary application of this compound lies in its use as a coupling partner in Suzuki-Miyaura reactions. This Nobel Prize-winning methodology has become an indispensable tool for the construction of biaryl and substituted aromatic structures, which are prevalent in many biologically active compounds. The chloro and methoxy substituents on the phenyl ring can modulate the electronic and steric properties of the final product, influencing its biological activity and pharmacokinetic profile.

Strategic Approaches to Synthesis

The synthesis of 2-Chloro-4-methoxyphenylboronic acid pinacol ester can be approached through several modern synthetic methodologies. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups. This guide will focus on three principal strategies:

  • Iridium-catalyzed C-H Borylation: A direct and atom-economical approach that functionalizes a C-H bond on the aromatic ring.

  • Palladium-catalyzed Miura-Miyaura Borylation: A robust and widely used method involving the cross-coupling of an aryl halide with a diboron reagent.

  • Synthesis via Directed Ortho-metalation and Borylation: A classic and effective method utilizing an organometallic intermediate to introduce the boryl group.

Pathway I: Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct and regioselective synthesis of arylboronates.[4] This method avoids the need for pre-functionalized starting materials like halides or organometallics, making it a highly efficient and atom-economical route. The regioselectivity is often governed by steric factors, with the borylation typically occurring at the least hindered C-H bond.

Causality of Experimental Choices

The selection of 1-chloro-3-methoxybenzene as the starting material is strategic. The directing effects of the chloro and methoxy groups, combined with steric hindrance, favor borylation at the C2 position, which is ortho to the chloro group and meta to the methoxy group. The iridium catalyst, in conjunction with a bipyridine ligand, forms the active catalytic species that facilitates the C-H activation and borylation cycle. Bis(pinacolato)diboron (B₂pin₂) serves as the boron source.

Experimental Protocol

This protocol is adapted from established procedures for iridium-catalyzed C-H borylation of substituted arenes.

Materials:

  • 1-Chloro-3-methoxybenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(COD)OMe]₂ (μ-methoxobis(1,5-cyclooctadiene)diiridium(I))

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Anhydrous cyclohexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add [Ir(COD)OMe]₂ (1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (3.0 mol%).

  • Add anhydrous cyclohexane, followed by bis(pinacolato)diboron (1.2 equivalents).

  • Stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst.

  • Add 1-chloro-3-methoxybenzene (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and quench with a small amount of water.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield 2-Chloro-4-methoxyphenylboronic acid pinacol ester.

Reaction Mechanism

The catalytic cycle of iridium-catalyzed C-H borylation is generally understood to involve the following key steps:

  • Catalyst Activation: The iridium precursor reacts with the bipyridine ligand and B₂pin₂ to form an active Ir(III) tris(boryl) complex.

  • C-H Oxidative Addition: The arene undergoes oxidative addition to the Ir(III) center, breaking a C-H bond and forming an Ir(V) hydride intermediate.

  • Reductive Elimination: The aryl group and a boryl ligand are reductively eliminated from the Ir(V) center, forming the desired arylboronate ester and an Ir(III) hydride complex.

  • Catalyst Regeneration: The Ir(III) hydride reacts with B₂pin₂ to regenerate the active Ir(III) tris(boryl) catalyst, releasing H-Bpin as a byproduct.

Visualization of the Iridium-Catalyzed C-H Borylation Pathway

Iridium-Catalyzed C-H Borylation 1-Chloro-3-methoxybenzene 1-Chloro-3-methoxybenzene Reaction_Vessel Iridium Catalyst (e.g., [Ir(COD)OMe]2) Ligand (e.g., dtbpy) Solvent (e.g., Cyclohexane) Heat (80°C) 1-Chloro-3-methoxybenzene->Reaction_Vessel B2pin2 B2pin2 B2pin2->Reaction_Vessel Purification Workup & Purification Reaction_Vessel->Purification Product 2-Chloro-4-methoxyphenylboronic acid pinacol ester Purification->Product

Figure 1: Workflow for Iridium-Catalyzed C-H Borylation.

Pathway II: Palladium-Catalyzed Miura-Miyaura Borylation

The Miura-Miyaura borylation is a cornerstone of modern organic synthesis, providing a reliable method for the preparation of arylboronates from aryl halides or triflates.[5][6] This reaction utilizes a palladium catalyst to couple the aryl electrophile with a diboron reagent, typically in the presence of a base.

Causality of Experimental Choices

For the synthesis of 2-Chloro-4-methoxyphenylboronic acid pinacol ester via this route, a suitable starting material would be 1,2-dichloro-4-methoxybenzene or 2-bromo-1-chloro-4-methoxybenzene. The choice of halide is important, as the reactivity order is typically I > Br > Cl. The palladium catalyst, often in conjunction with a phosphine ligand, facilitates the catalytic cycle. A base, such as potassium acetate, is crucial for the transmetalation step.

Experimental Protocol

This protocol is a general procedure for Miura-Miyaura borylation and would require optimization for the specific substrate.

Materials:

  • 1,2-Dichloro-4-methoxybenzene (or other suitable aryl halide)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) or PdCl₂(dppf)

  • Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine (XPhos) or other suitable phosphine ligand

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (1.5 equivalents), Pd(dba)₂ (2 mol%), and XPhos (4 mol%) in a Schlenk flask.

  • Add anhydrous 1,4-dioxane to the flask.

  • Seal the flask and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Reaction Mechanism

The catalytic cycle for the Miura-Miyaura borylation is generally accepted to proceed through the following steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide to form a Pd(II) species.

  • Transmetalation: The diboron reagent, activated by the base, undergoes transmetalation with the Pd(II) complex, transferring a boryl group to the palladium and displacing the halide.

  • Reductive Elimination: The aryl and boryl groups are reductively eliminated from the palladium center, forming the C-B bond of the product and regenerating the Pd(0) catalyst.

Visualization of the Miura-Miyaura Borylation Pathway

Miura-Miyaura Borylation Aryl_Halide Aryl Halide (e.g., 1,2-dichloro-4-methoxybenzene) Reaction_Vessel Palladium Catalyst (e.g., Pd(dba)2/XPhos) Base (e.g., KOAc) Solvent (e.g., Dioxane) Heat (80-100°C) Aryl_Halide->Reaction_Vessel B2pin2 B2pin2 B2pin2->Reaction_Vessel Purification Workup & Purification Reaction_Vessel->Purification Product 2-Chloro-4-methoxyphenylboronic acid pinacol ester Purification->Product

Figure 2: Workflow for Miura-Miyaura Borylation.

Pathway III: Synthesis via Directed Ortho-metalation and Borylation

This classical approach involves the deprotonation of an aromatic ring at a position directed by a suitable functional group, followed by quenching the resulting organometallic species with a boron electrophile. The subsequent esterification with pinacol yields the desired boronic ester.

Causality of Experimental Choices

Starting from 1-chloro-3-methoxybenzene, a strong base such as n-butyllithium can selectively deprotonate the C2 position, which is activated by the ortho-chloro group. The resulting aryllithium species is then trapped with a borate ester, like trimethyl borate, to form the boronic acid precursor. Subsequent treatment with pinacol in the presence of a dehydrating agent or under azeotropic conditions affords the final product.

Experimental Protocol

This protocol is based on general procedures for ortho-lithiation and borylation.

Materials:

  • 1-Chloro-3-methoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate (B(OMe)₃)

  • Pinacol

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Dissolve 1-chloro-3-methoxybenzene (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked flask under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add trimethyl borate (1.2 equivalents) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding 1 M hydrochloric acid until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude 2-Chloro-4-methoxyphenylboronic acid.

  • To the crude boronic acid, add pinacol (1.1 equivalents) and a solvent such as toluene or hexanes.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water, or stir with a dehydrating agent like magnesium sulfate at room temperature until the esterification is complete (monitor by TLC or NMR).

  • Remove the solvent and purify the residue by column chromatography or recrystallization to yield the final product.

Reaction Mechanism
  • Directed Ortho-metalation: The strong base (n-BuLi) abstracts the most acidic proton on the aromatic ring, which is at the C2 position due to the inductive effect and coordination of the chloro group.

  • Nucleophilic Attack: The resulting aryllithium acts as a nucleophile and attacks the electrophilic boron atom of trimethyl borate.

  • Hydrolysis: Acidic workup hydrolyzes the borate complex to the corresponding boronic acid.

  • Esterification: The boronic acid reacts with pinacol in an equilibrium reaction to form the more stable five-membered pinacol ester ring, with the removal of water driving the reaction to completion.

Visualization of the Directed Ortho-metalation and Borylation Pathway

Ortho-metalation_Borylation cluster_0 Step 1: Ortho-metalation & Borylation cluster_1 Step 2: Esterification Start 1-Chloro-3-methoxybenzene Lithiation 1. n-BuLi, THF, -78°C 2. B(OMe)3 Start->Lithiation Boronic_Acid 2-Chloro-4-methoxyphenylboronic acid Lithiation->Boronic_Acid Boronic_Acid_2 2-Chloro-4-methoxyphenylboronic acid Esterification Pinacol (Dehydration) Product 2-Chloro-4-methoxyphenylboronic acid pinacol ester Esterification->Product Boronic_Acid_2->Esterification

Figure 3: Two-step workflow for synthesis via ortho-metalation.

Data Summary and Comparison of Pathways

PathwayStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Iridium-Catalyzed C-H Borylation 1-Chloro-3-methoxybenzene[Ir(COD)OMe]₂, dtbpy, B₂pin₂Good to ExcellentAtom-economical, direct functionalizationExpensive catalyst, may have regioselectivity issues with complex substrates
Palladium-Catalyzed Miura-Miyaura Borylation Dihalo- or bromo-chloro-anisolePd catalyst, phosphine ligand, base, B₂pin₂Good to ExcellentHigh functional group tolerance, well-establishedRequires pre-functionalized starting material
Directed Ortho-metalation and Borylation 1-Chloro-3-methoxybenzenen-BuLi, B(OMe)₃, pinacolModerate to GoodCost-effective reagents, predictable regioselectivityRequires cryogenic temperatures, sensitive to moisture and air

Conclusion

The synthesis of 2-Chloro-4-methoxyphenylboronic acid pinacol ester can be successfully achieved through several modern and classical synthetic routes. The choice of the optimal pathway will be dictated by the specific requirements of the research or development project, including cost, scale, and available starting materials. Iridium-catalyzed C-H borylation offers an elegant and direct approach, while the Miura-Miyaura borylation provides a robust and reliable alternative. The directed ortho-metalation route remains a valuable and cost-effective option, particularly for smaller-scale syntheses. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important building block for their applications in drug discovery and materials science.

References

  • Google Patents. (2013). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. (WO2013102078A1).
  • Hartwig, J. F. (2022). IRIDIUM-CATALYZED C-H BORYLATION. Retrieved from [Link]

  • Ishiyama, T., Takagi, J., Nobuta, Y., & Miyaura, N. (2005). Iridium-Catalyzed C-H Borylation of Arenes and Heteroarenes: 1-Chloro-3-iodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene and 2-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)indole. Organic Syntheses, 82, 126.
  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wang, D., & Wang, J. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11.
  • Wikipedia. (2023, December 29). Miyaura borylation. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation of 2-Chloro-4-methoxyphenylboronic Acid Pinacol Ester via Infrared Spectroscopy

Introduction: The Analytical Imperative In modern drug discovery and materials science, 2-Chloro-4-methoxyphenylboronic acid pinacol ester serves as a highly versatile building block, primarily utilized in Suzuki-Miyaura...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

In modern drug discovery and materials science, 2-Chloro-4-methoxyphenylboronic acid pinacol ester serves as a highly versatile building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions. Ensuring the structural integrity of this reagent is paramount; degraded or impure starting materials directly compromise catalytic cycles, leading to poor yields and complex impurity profiles.

As an Application Scientist, I rely on Fourier Transform Infrared (FTIR) spectroscopy as the first line of defense for structural validation. Unlike NMR, which can sometimes mask quaternary carbons attached to quadrupolar boron nuclei, IR spectroscopy provides an instantaneous, non-destructive readout of the molecule's vibrational dipole changes. This guide dissects the vibrational causality of this specific boronic ester and provides a self-validating experimental framework for its analysis.

Structural Dissection & Vibrational Causality

To accurately interpret the IR spectrum of 2-Chloro-4-methoxyphenylboronic acid pinacol ester, we must deconstruct the molecule into its functional domains. Each domain interacts with infrared radiation based on the reduced mass of its atoms and the force constant of its bonds.

The Boronic Acid Pinacol Ester Domain

The defining feature of this molecule is the cyclic pinacol boronate ester. The B-O bond is highly polarized due to the electronegativity difference between boron and oxygen, resulting in a massive change in the dipole moment during vibration. Consequently,1[1]. The pinacol moiety also contributes distinct aliphatic C-H stretching bands just below 3000 cm⁻¹ and a strong C-O stretch near 1140 cm⁻¹.

The Methoxy Group

The para-methoxy substituent (-OCH₃) is an aryl-alkyl ether. The asymmetric C-O-C stretch of this linkage typically manifests as a dominant peak between 1200 and 1300 cm⁻¹, while the symmetric stretch appears near 1030 cm⁻¹. Uniquely, the2[2], serving as an excellent diagnostic marker.

The Aryl Chloride & Aromatic Ring

The ortho-chlorine atom introduces a heavy-atom effect.3[3]. The central benzene ring provides standard aromatic signatures:4[4].

Quantitative Spectral Assignments

The table below summarizes the expected quantitative data, mapping each functional group to its fundamental vibrational modes.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Relative IntensityCausality / Mechanistic Note
B-O (Pinacol) Asymmetric Stretch1310 – 1380Very StrongHigh dipole moment change during vibration; diagnostic for boronate esters.
C-O (Methoxy) Asymmetric Stretch~1250StrongAryl-alkyl ether resonance stiffens the bond, raising the frequency.
C-O (Pinacol) Symmetric Stretch~1140StrongCoupled with the rigid pinacol ring system.
C-Cl (Aryl) Stretch / Bend~1120 / ~620MediumHeavy atom effect lowers the frequency relative to C-F or C-O bonds.
C-H (Aryl) sp² C-H Stretch3040 – 3100Weak to MediumHigher s-character of sp² carbons shortens and strengthens the bond.
C-H (Aliphatic) sp³ C-H Stretch2850 – 2980MediumArises from the four methyl groups of the pinacol ester.
C-H (Methoxy) Symmetric Stretch~2830Sharp, MediumOxygen's electronegativity uniquely shifts this methyl stretch lower.
C=C (Aryl) Ring Breathing~1597, ~1495MediumAromatic skeletal vibrations.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure scientific integrity, spectral acquisition cannot be a passive process. The following Attenuated Total Reflectance (ATR) FTIR methodology is designed as a self-validating system . By utilizing ATR, we eliminate the matrix effects and moisture contamination commonly associated with KBr pellet pressing, which is critical since boronic esters are susceptible to hydrolysis.

Step-by-Step Methodology

Step 1: Instrument Initialization & Environmental Profiling (The Internal Control)

  • Action: Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Run a background scan (Air/Blank) using 32 scans at a resolution of 4 cm⁻¹.

  • Causality: This step profiles the ambient atmospheric water vapor and CO₂. By subtracting this background, we prevent atmospheric artifacts from masking the critical >3000 cm⁻¹ region.

Step 2: Sample Application

  • Action: Apply 2–5 mg of the neat 2-Chloro-4-methoxyphenylboronic acid pinacol ester directly onto the ATR crystal. Engage the pressure anvil until the software indicates optimal contact (usually ~50-70% transmission).

  • Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the sample (typically 0.5 to 2 µm depth), ensuring a high signal-to-noise ratio (SNR).

Step 3: Spectral Acquisition

  • Action: Acquire the sample spectrum using identical parameters to the background (32 scans, 4 cm⁻¹ resolution).

  • Causality: 32 scans provide an optimal balance, reducing random electronic noise by a factor of √32, thereby resolving the sharp, medium-intensity methoxy C-H stretch at 2830 cm⁻¹.

Step 4: Data Processing & Quality Control (Validation Gate)

  • Action: Apply an ATR-correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, followed by a baseline correction.

  • Causality: ATR correction mathematically normalizes the relative peak intensities, allowing direct comparison with transmission-based literature libraries.

Workflow Visualization

The logical flow of this self-validating protocol—including the critical decision gate for sample degradation—is mapped below.

IR_Workflow N1 1. Sample Prep (Neat on ATR Crystal) N2 2. Background Scan (Atmospheric Profiling) N1->N2 N3 3. Spectral Acquisition (32 Scans, 4 cm⁻¹ Res) N2->N3 N4 4. Data Processing (ATR & Baseline Correction) N3->N4 N5 5. Peak Assignment (Identify B-O, C-O, C-Cl) N4->N5 D1 Broad O-H Peak? (>3200 cm⁻¹) N5->D1 R1 Hydrolysis Detected (Boronic Acid Formed) D1->R1 Yes R2 Structure Validated (Intact Pinacol Ester) D1->R2 No

Figure 1: Self-validating ATR-FTIR workflow for the structural verification of boronic esters.

Troubleshooting & Spectral Artifacts

Even with rigorous protocols, spectral interpretation can be confounded by sample degradation. The most critical troubleshooting vector for 2-Chloro-4-methoxyphenylboronic acid pinacol ester is hydrolysis .

While1[1], prolonged exposure to moisture can cause the pinacol ester to hydrolyze back into the free boronic acid.

  • The Diagnostic Marker: If your spectrum exhibits a1[1], the sample has degraded. An intact, highly pure pinacol ester will be entirely devoid of peaks in the >3200 cm⁻¹ region. This binary presence/absence of the O-H stretch is the cornerstone of the validation gate shown in Figure 1.

References

  • Boron Chemistry: An Overview | ACS Symposium Series.[Link]

  • Materials | The Royal Society of Chemistry.[Link]

  • The C-O Bond III: Ethers By a Knockout | Spectroscopy Online.[Link]

  • Reproducing the organic matter model of anthropogenic dark earth of Amazonia and testing the ecotoxicity of functionalized charcoal compounds | SciELO.[Link]

Sources

Protocols & Analytical Methods

Method

Optimized Suzuki-Miyaura Coupling Conditions for 2-Chloro-4-methoxyphenylboronic acid pinacol ester

An Application Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Potential of a Versatile Building Block 2-Chloro-4-methoxyphenylboroni...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

2-Chloro-4-methoxyphenylboronic acid pinacol ester is a valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its substituted phenyl motif is a common feature in a variety of biologically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction is a paramount method for carbon-carbon bond formation, prized for its functional group tolerance and mild reaction conditions.[1][2] However, the successful coupling of 2-Chloro-4-methoxyphenylboronic acid pinacol ester presents a unique set of challenges due to its electronic and steric properties. This application note provides a comprehensive guide to understanding and optimizing the Suzuki-Miyaura coupling of this substrate, offering detailed protocols and expert insights to ensure reproducible and high-yielding results.

The primary challenge in the coupling of this substrate lies in the C-Cl bond's high bond dissociation energy and the steric hindrance imposed by the ortho-chloro and methoxy substituents.[3] These factors can impede the initial oxidative addition step in the catalytic cycle, which is often rate-limiting.[4] Furthermore, the electron-donating nature of the methoxy group can also decrease the reactivity of the aryl chloride. This guide will address these challenges by providing a detailed analysis of catalyst, ligand, base, and solvent selection to overcome these synthetic hurdles.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This step is often the most challenging for aryl chlorides.[4]

  • Transmetalation: The organic group from the boronic acid or ester (activated by a base) is transferred to the palladium complex.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle cluster_0 Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2  Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For an electron-rich and sterically hindered substrate like 2-Chloro-4-methoxyphenylboronic acid pinacol ester, the choice of a highly active catalyst system is crucial to drive the oxidative addition step efficiently.[3]

Optimizing Reaction Parameters: A Data-Driven Approach

The selection of the appropriate catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling of 2-Chloro-4-methoxyphenylboronic acid pinacol ester. The following table summarizes recommended starting conditions based on literature precedents for similar challenging substrates.

ParameterRecommended OptionsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) or Pd(II) sources that are readily activated in situ.
Ligand Buchwald-type phosphines (e.g., SPhos, XPhos, RuPhos), N-Heterocyclic Carbenes (NHCs)Bulky, electron-rich ligands are essential for promoting the oxidative addition of aryl chlorides and stabilizing the active catalytic species.[6][7]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong, non-nucleophilic bases are effective in activating the boronic ester for transmetalation without causing significant side reactions.[5]
Solvent System Toluene, Dioxane, THF, often with a small amount of waterAprotic solvents are generally preferred. The addition of water can aid in the dissolution of the base and facilitate the transmetalation step.[8]
Temperature 80-110 °CElevated temperatures are typically required to overcome the activation barrier for the coupling of aryl chlorides.
Catalyst Loading 1-5 mol %A higher catalyst loading may be necessary for particularly challenging coupling partners.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the Suzuki-Miyaura coupling of 2-Chloro-4-methoxyphenylboronic acid pinacol ester.

Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a general procedure for the coupling of 2-Chloro-4-methoxyphenylboronic acid pinacol ester with a representative aryl bromide.

Materials:

  • 2-Chloro-4-methoxyphenylboronic acid pinacol ester (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (3.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Chloro-4-methoxyphenylboronic acid pinacol ester, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous toluene and degassed water (typically a 10:1 to 5:1 ratio of toluene to water) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow A 1. Reagent Addition (Substrates, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Solvent Addition (Anhydrous Toluene/Water) B->C D 4. Reaction (Heat to 100 °C, Stir) C->D E 5. Monitoring (TLC, GC-MS, LC-MS) D->E F 6. Workup (Cool, Dilute, Wash) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Ineffective base or solvent- Use fresh catalyst and ligand.- Ensure all glassware is dry and the reaction is performed under a strict inert atmosphere.- Screen alternative bases (e.g., Cs₂CO₃) and solvent systems.
Protodeboronation - Presence of excess water or protic impurities- Prolonged reaction time at high temperature- Use anhydrous solvents and minimize the amount of water.- Monitor the reaction closely and stop it once the starting material is consumed. Consider using a more stable boronic ester if the problem persists.[9]
Homocoupling of Boronic Ester - Oxygen contamination leading to oxidative homocoupling- Certain catalyst systems may favor this side reaction- Thoroughly degas all solvents and maintain a positive pressure of inert gas.- Screen different palladium precatalysts and ligands.

Conclusion

The Suzuki-Miyaura coupling of 2-Chloro-4-methoxyphenylboronic acid pinacol ester, while challenging, can be achieved with high efficiency through the careful selection of reaction parameters. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes in combination with a strong, non-nucleophilic base and an appropriate solvent system is paramount for success. The protocols and insights provided in this application note offer a robust starting point for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Mettler Toledo. (2023). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Catalysis in Modern Synthesis: The Role of Boronic Acid Pinacol Esters. Retrieved from [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. Retrieved from [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 6(7), 4361-4370. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H. Retrieved from [Link]

  • Maimone, T. J., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(11), 2742-2745. Retrieved from [Link]

  • Lee, D. H., & Jin, M. J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 13(2), 252-255. Retrieved from [Link]

  • Wang, L., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ChemistrySelect, 2(28), 8881-8886. Retrieved from [Link]

  • Dubbaka, S. R., & Vogel, P. (2004). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(1), 95-98. Retrieved from [Link]

  • Li, G., et al. (2019). A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. Organometallics, 38(6), 1236-1241. Retrieved from [Link]

  • Mondal, B., et al. (2024). Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22(24), 5143-5153. Retrieved from [Link]

  • Chen, W., et al. (2010). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Inorganica Chimica Acta, 363(1), 195-199. Retrieved from [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-methoxyphenylboronic Acid Pinacol Ester

Introduction: Navigating the Challenges of Coupling Electron-Rich Aryl Chlorides The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its facility in constructing C-C...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Coupling Electron-Rich Aryl Chlorides

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its facility in constructing C-C bonds, particularly in the assembly of biaryl and heteroaryl-aryl scaffolds.[1] This palladium-catalyzed transformation is fundamental in pharmaceutical and materials science for the rapid diversification of molecular structures. However, the reactivity of the aryl halide coupling partner is a critical parameter, with aryl chlorides presenting a significant challenge due to the strength of the C-Cl bond. This inertness necessitates the use of highly active catalyst systems, especially when the aryl chloride is further deactivated by the presence of electron-donating substituents, such as the methoxy group in our topic substrate, 2-Chloro-4-methoxyphenylboronic acid pinacol ester.

This guide provides a comprehensive overview of the critical parameters for selecting an optimal palladium catalyst system for the successful Suzuki-Miyaura coupling of 2-Chloro-4-methoxyphenylboronic acid pinacol ester. We will delve into the mechanistic rationale behind the choice of palladium precursors, ligands, bases, and solvents, and provide a detailed, field-proven experimental protocol.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) active species. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_halide Ar-Pd(II)L2-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0  Regenerates  Catalyst Product Ar-Ar' RedElim->Product ArX Ar-X ArBpin Ar'-B(OR)2 Base Base Borate [Ar'-B(OR)2(Base)]-

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Catalyst Selection for a Challenging Substrate

The success of the Suzuki-Miyaura coupling of an electron-rich aryl chloride like 2-Chloro-4-methoxyphenylboronic acid pinacol ester hinges on the judicious selection of the catalyst system components.

The Palladium Precursor: A Source of the Active Catalyst

The role of the palladium precursor is to provide the active Pd(0) species that enters the catalytic cycle. Common choices include:

  • Palladium(II) Acetate (Pd(OAc)₂): A widely used, air-stable, and relatively inexpensive precursor. It is reduced in situ to Pd(0) by a phosphine ligand or other components in the reaction mixture.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that does not require in-situ reduction, often leading to faster initiation of the catalytic cycle.

  • Palladium(II) Chloride (PdCl₂): Another common Pd(II) precursor.

  • Pre-formed Catalysts (Palladacycles): These are complexes where the palladium is already coordinated to the phosphine ligand, often in a specific and highly active geometry. Examples include XPhos-Pd-G2 and SPhos-Pd-G2, which can offer superior activity and reproducibility, especially for challenging substrates.[3]

For electron-rich aryl chlorides, using a pre-catalyst like XPhos-Pd-G2 can be advantageous as it ensures the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[3]

The Ligand: The Key to Reactivity and Stability

The choice of phosphine ligand is arguably the most critical factor in overcoming the low reactivity of aryl chlorides. For substrates like 2-Chloro-4-methoxyphenylboronic acid pinacol ester, bulky and electron-rich monodentate biaryl phosphine ligands are the state-of-the-art.[4]

LigandStructureKey Features & Rationale
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for a broad range of Suzuki-Miyaura couplings, especially with unactivated aryl and heteroaryl chlorides.[5] Its bulkiness promotes the formation of the active monoligated palladium species.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExhibits exceptional reactivity and stability in Suzuki-Miyaura couplings of aryl chlorides.[4] The methoxy groups contribute to the electron-rich nature of the ligand.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylAnother highly effective Buchwald-type ligand, particularly useful for couplings involving primary alkyltrifluoroborates and aryl chlorides.

These ligands enhance the rate of both oxidative addition of the aryl chloride and the subsequent reductive elimination step, which are often rate-limiting for challenging substrates.

The Base: Activating the Boronic Ester

The base plays a crucial role in the transmetalation step by activating the boronic acid or ester, making it more nucleophilic for the transfer of the organic group to the palladium center. The choice of base can significantly influence the reaction rate and yield.

  • Potassium Phosphate (K₃PO₄): A strong inorganic base that is highly effective in many Suzuki-Miyaura couplings, particularly with aryl chlorides. It is often used in aqueous solutions.

  • Potassium Carbonate (K₂CO₃): A milder base that is also widely used, often in aqueous or biphasic solvent systems.

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble carbonate base that can be effective in challenging couplings.

  • Potassium Fluoride (KF): A milder base that can be advantageous when dealing with base-sensitive functional groups.

For the coupling of 2-Chloro-4-methoxyphenylboronic acid pinacol ester, a strong inorganic base like K₃PO₄ is a good starting point to ensure efficient transmetalation.

The Solvent System: A Medium for Success

The solvent system must solubilize the reactants and catalyst and can influence the reaction rate and selectivity. Biphasic solvent systems are common in Suzuki-Miyaura reactions.

  • Toluene/Water or Dioxane/Water: These are classic solvent systems that have proven effective for a wide range of Suzuki couplings. The aqueous phase helps to dissolve the inorganic base and facilitate the transmetalation step.

  • n-Butanol (n-BuOH): A polar protic solvent that can be effective, particularly in microwave-assisted reactions.[5]

  • Tetrahydrofuran (THF)/Water: Another commonly used biphasic system.

The choice of solvent can sometimes be critical, and screening may be necessary for optimal results. For the target reaction, a toluene/water or dioxane/water system is a reliable starting point.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point for the Suzuki-Miyaura cross-coupling of 2-Chloro-4-methoxyphenylboronic acid pinacol ester with a generic aryl bromide. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific coupling partners.

Materials and Reagents:
  • 2-Chloro-4-methoxyphenylboronic acid pinacol ester (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene (anhydrous)

  • Deionized Water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Condenser (if using conventional heating)

  • Inert gas supply (Argon or Nitrogen)

Reaction Setup Workflow

Reaction_Setup Start Start AddReagents Add solid reagents to flask: - Aryl bromide - Boronic ester - K3PO4 Start->AddReagents InertAtmosphere Seal flask and establish inert atmosphere (Ar/N2) AddReagents->InertAtmosphere AddSolvents Add degassed toluene and water InertAtmosphere->AddSolvents AddCatalyst Add Pd(OAc)2 and XPhos AddSolvents->AddCatalyst Heat Heat reaction mixture (e.g., 100 °C) AddCatalyst->Heat Monitor Monitor reaction progress (TLC, GC/MS, LC/MS) Heat->Monitor Workup Reaction complete. Proceed to workup. Monitor->Workup Yes ContinueHeating Continue heating Monitor->ContinueHeating No ContinueHeating->Heat

Figure 2: Workflow for the Suzuki-Miyaura reaction setup.

Procedure:
  • Reagent Addition: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 2-Chloro-4-methoxyphenylboronic acid pinacol ester (1.0 equiv), the aryl bromide (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum or cap and subject it to three cycles of evacuation and backfilling with an inert gas (argon or nitrogen).[1]

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene and deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The mixture should be stirred to form a suspension.

  • Degassing: Sparge the resulting suspension with the inert gas for 15-30 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition: To the stirring suspension, add the palladium(II) acetate (2 mol%) and XPhos (4 mol%). The mixture may change color upon addition of the catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (a starting point of 100-110 °C is recommended) with vigorous stirring.[1][5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation: A Comparative Overview of Catalyst Systems

The following table summarizes representative catalyst systems that have been successfully employed for the Suzuki-Miyaura coupling of challenging aryl chlorides. While not specific to the exact title substrate, these examples provide a strong basis for catalyst selection.

Palladium PrecursorLigandBaseSolvent SystemTemperature (°C)Typical YieldsReference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Good to Excellent[4]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O100Good to Excellent[3]
PdCl₂(XPhos)₂-TBAOH/NaOH (aq)n-BuOH110 (Microwave)Good to Excellent[5][6]
Pd(OAc)₂RuPhosK₂CO₃Toluene/H₂O80Good to Excellent

Troubleshooting Common Issues

  • Low Conversion:

    • Inactive Catalyst: Ensure proper degassing to prevent catalyst deactivation by oxygen. Consider using a pre-catalyst.

    • Insufficiently Strong Base: For electron-rich aryl chlorides, a stronger base like K₃PO₄ may be necessary.

    • Low Temperature: Increase the reaction temperature, potentially utilizing microwave heating for faster reaction times.[5]

  • Protodeboronation (Loss of Boronic Ester):

    • This side reaction can be prevalent with certain substrates. Using a less aqueous solvent system or a fluoride-based base (KF) might mitigate this issue.

  • Homocoupling of the Boronic Ester:

    • This can occur if the reaction conditions are too harsh or if oxygen is present. Ensure a thoroughly deoxygenated reaction mixture.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Chloro-4-methoxyphenylboronic acid pinacol ester, while challenging due to the electron-rich nature of the aryl chloride, is readily achievable with the appropriate selection of a modern palladium catalyst system. The use of bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos in conjunction with a strong inorganic base and a suitable biphasic solvent system provides a robust and reliable method for the synthesis of the desired biaryl products. The detailed protocol and troubleshooting guide provided herein offer a solid foundation for researchers and drug development professionals to successfully employ this powerful transformation in their synthetic endeavors.

References

  • General Procedure for Suzuki–Miyaura Coupling Reactions. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC. [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Rochester. [Link]

  • Suzuki Coupling Reaction Procedure. Scribd. [Link]

  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

Sources

Method

Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 2-Chloro-4-methoxyphenylboronic Acid Pinacol Ester

Executive Summary The synthesis of highly functionalized biaryl compounds is a cornerstone of modern drug development and materials science. Utilizing 2-Chloro-4-methoxyphenylboronic acid pinacol ester (CAS: 1416722-82-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized biaryl compounds is a cornerstone of modern drug development and materials science. Utilizing 2-Chloro-4-methoxyphenylboronic acid pinacol ester (CAS: 1416722-82-1) as a coupling partner presents unique synthetic opportunities and challenges[1]. This application note provides an in-depth, self-validating protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of this specific sterically hindered, electronically modulated boronic ester. By leveraging microwave irradiation, researchers can overcome the activation energy barriers associated with ortho-substituted substrates, achieving high yields, strict chemoselectivity, and drastically reduced reaction times[2].

Mechanistic Insights: Overcoming Steric and Electronic Barriers

To master this protocol, one must understand the causality behind the substrate's behavior and the chosen reaction conditions.

  • Steric Hindrance (ortho-Chloro effect): The chlorine atom positioned ortho to the boronic ester creates a significant steric shield. During the catalytic cycle, this bulk impedes the formation of the palladium-boronate intermediate, making transmetalation the rate-limiting step.

  • Electronic Modulation (para-Methoxy effect): The electron-donating methoxy group increases the electron density of the aryl ring. While this can facilitate transmetalation, electron-rich boronic acids are highly susceptible to protodeboronation (hydrolytic cleavage of the C-B bond). The use of the pinacol ester (BPin) instead of a free boronic acid stabilizes the C-B bond, mitigating this degradation pathway[3].

  • Chemoselectivity: A critical advantage of this protocol is the preservation of the C-Cl bond. Under standard Suzuki conditions (e.g., using Pd(dppf)Cl₂), oxidative addition is highly selective for aryl bromides or iodides over aryl chlorides. Thus, the ortho-chloro group remains intact in the final biaryl product, serving as a valuable synthetic handle for downstream functionalization.

  • Microwave Causality: Conventional heating often requires 12–24 hours for sterically hindered substrates, leading to catalyst degradation (palladium black precipitation). Microwave irradiation provides rapid, volumetric dielectric heating. The highly polar aqueous solvent phase absorbs the microwave energy, superheating the micro-environment and driving the sluggish transmetalation step to completion in minutes[4].

Mechanism Pd0 Pd(0) Active Catalyst (Chemoselective) OxAdd Oxidative Addition (Selective for Ar-Br/I) Pd0->OxAdd Aryl Halide TransMet Transmetalation (Rate-Limiting Step) Accelerated by Microwave OxAdd->TransMet Base + Boronic Ester RedElim Reductive Elimination (Biaryl Product Formation) TransMet->RedElim B(OH)2Pin Byproduct RedElim->Pd0 Biaryl Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting the microwave-accelerated transmetalation.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for coupling 2-Chloro-4-methoxyphenylboronic acid pinacol ester with a standard aryl bromide (e.g., 4-bromoanisole). The data illustrates why specific reagents are selected for the final protocol.

Catalyst (5 mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Time (min)Yield (%)Mechanistic Rationale
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O (4:1:1)1201562Monodentate ligands allow too much flexibility; slower reductive elimination.
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)1201585Bidentate dppf ligand enforces a rigid bite angle, accelerating reductive elimination.
Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane/H₂O (4:1) 130 15 94 Cesium's large ionic radius increases base solubility and accelerates boronate formation.
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O (4:1)1301091Highly active, but risks competitive oxidative addition into the C-Cl bond (loss of chemoselectivity).

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Observational checkpoints are included to ensure the integrity of the reaction at each stage[3].

Materials & Reagents
  • Boronic Ester: 2-Chloro-4-methoxyphenylboronic acid pinacol ester (1.20 eq)

  • Electrophile: Aryl bromide or iodide (1.00 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq)

  • Base: Cesium carbonate (Cs₂CO₃) (2.00 eq)

  • Solvent: 1,4-Dioxane / HPLC-grade H₂O (4:1 ratio, 0.1 M relative to the electrophile)

Step-by-Step Methodology
  • Reagent Preparation & Degassing (Crucial for Trustworthiness):

    • In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol), 2-Chloro-4-methoxyphenylboronic acid pinacol ester (0.6 mmol, 161 mg), Cs₂CO₃ (1.0 mmol, 326 mg), and Pd(dppf)Cl₂ (0.025 mmol, 18 mg).

    • Self-Validation Checkpoint 1: The solid mixture should appear reddish-orange due to the Pd precatalyst.

    • Add 4.0 mL of 1,4-Dioxane and 1.0 mL of H₂O.

    • Seal the vial with a microwave-safe septum cap. Sparge the mixture with ultra-pure Nitrogen or Argon gas via a long needle for exactly 10 minutes to remove dissolved oxygen.

  • Microwave Irradiation:

    • Place the sealed vial into a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator).

    • Set parameters: Temperature: 130 °C; Time: 15 minutes; Pre-stirring: 30 seconds; Cooling: On.

    • Causality Note: The microwave will dynamically adjust power (W) to maintain 130 °C. The aqueous phase acts as the primary microwave absorber, transferring heat instantly to the organic phase.

  • Workup & Quenching:

    • Once cooled to room temperature, uncap the vial.

    • Self-Validation Checkpoint 2: The solution should now contain a black precipitate (palladium black), indicating the catalyst has completed its lifecycle and the reaction is likely complete. If the solution remains bright orange, the microwave failed to reach the target temperature or the catalyst was poisoned.

    • Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash with saturated aqueous NaCl (brine, 2 × 10 mL).

    • Extract the aqueous layer once more with EtOAc (10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient. The para-methoxy group generally renders the product UV-active for easy tracking via TLC or automated flash systems.

Workflow Prep 1. Reagent Prep (Glovebox/N2) MW 2. MW Irradiation (130°C, 15 min) Prep->MW Workup 3. L-L Extraction (EtOAc/Brine) MW->Workup Purify 4. Flash Silica (Hex/EtOAc) Workup->Purify QC 5. LC-MS/NMR (Validation) Purify->QC

Caption: Step-by-step experimental workflow for the microwave-assisted cross-coupling protocol.

Quality Control & Analytical Self-Validation

To ensure the scientific integrity of the synthesized biaryl compound, the following analytical signatures must be verified:

  • LC-MS Isotopic Pattern (Critical): Because the ortho-chloro group is retained, the mass spectrum of the product must exhibit a characteristic 3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks. If this isotopic signature is missing, it indicates a catastrophic loss of chemoselectivity (the C-Cl bond underwent unintended cross-coupling or hydrodehalogenation).

  • ¹H NMR Signatures: Look for the sharp singlet of the para-methoxy group (~3.80–3.85 ppm, 3H). The proton adjacent to the methoxy and chloro groups (position 3 on the boronic ester ring) will appear as a distinct doublet with a small meta-coupling constant (J ≈ 2.5 Hz).

  • Absence of Homocoupling: A common side reaction under microwave conditions is the homocoupling of the boronic ester. Check the LC-MS for a mass corresponding to the symmetric biaryl dimer of the boronic ester; this can be minimized by strictly adhering to the 10-minute inert gas sparging step.

Sources

Application

Application Note: Ligand-Free Suzuki-Miyaura Coupling of 2-Chloro-4-methoxyphenylboronic Acid Pinacol Ester

Executive Summary & Mechanistic Insights The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis. However, the reliance on expensive, air-sensitive, and difficult-to-remove phosphin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis. However, the reliance on expensive, air-sensitive, and difficult-to-remove phosphine ligands (e.g., SPhos, XPhos) presents significant bottlenecks in drug development and scale-up. Transitioning to ligand-free conditions is highly desirable for green chemistry and trace-metal remediation, yet it poses severe challenges when dealing with sterically hindered or electronically deactivated substrates.

The Substrate Challenge: 2-Chloro-4-methoxyphenylboronic acid pinacol ester (CAS: 1416722-82-1) presents a dual challenge for ligand-free systems:

  • Steric Hindrance (ortho-chloro effect): The chlorine atom at the ortho position creates a steric shield around the boron center. This significantly increases the activation energy required for the formation of the critical boronate intermediate, slowing down the transmetalation step.

  • Electronic Deactivation (para-methoxy effect): The electron-donating methoxy group at the para position pushes electron density into the aromatic ring, subtly reducing the Lewis acidity of the boron atom. This further retards the initial coordination of the base (e.g., hydroxide or carbonate) necessary to activate the boron species.

The Ligand-Free Paradigm: To overcome these barriers without phosphine ligands, we utilize "homeopathic" palladium loadings (Pd(OAc)₂ or PdCl₂) in aqueous or poly(ethylene glycol) (PEG) media [1]. In these environments, Pd(II) is reduced in situ to form highly active, naked Pd(0) nanoparticles . PEG and water act as both the solvent and the nanoparticle stabilizer, preventing bulk palladium black precipitation while maintaining a high surface area for oxidative addition [2]. The use of the pinacol ester (Bpin) rather than the free boronic acid is a deliberate choice to suppress competitive protodeboronation—a common side reaction for ortho-substituted boronic acids in aqueous base at elevated temperatures [1].

Catalytic Cycle & Pathway Visualization

The success of this ligand-free protocol relies on the stabilization of Pd(0) nanoparticles and the careful selection of base to force the difficult transmetalation step.

G Pd_II Pd(OAc)2 Precatalyst Pd_0 Pd(0) Nanoparticles (Active Catalyst) Pd_II->Pd_0 Reduction (PEG/H2O) OxAdd Oxidative Addition [Ar-Pd-X] Pd_0->OxAdd + Aryl Halide TransMet Transmetalation (Hindered by o-Cl) OxAdd->TransMet + Base RedElim Reductive Elimination TransMet->RedElim + 2-Cl-4-OMe-Ph-Bpin RedElim->Pd_0 Catalyst Regeneration Product Biaryl Product RedElim->Product Yield

Fig 1: Ligand-free catalytic cycle highlighting the sterically hindered transmetalation step.

Quantitative Data & Optimization

The following tables summarize the optimization parameters and substrate scope for coupling 2-Chloro-4-methoxyphenylboronic acid pinacol ester with various aryl halides under ligand-free conditions.

Table 1: Optimization of Reaction Conditions

Conditions: 1.0 mmol Aryl Bromide, 1.2 mmol Boronic Ester, 1.0 mol% Pd(OAc)₂, 2.0 mmol Base, 80°C.

Solvent SystemBaseTime (h)Conversion (%)Notes
TolueneK₂CO₃24< 10%Poor solubility; no Pd(0) stabilization [3].
H₂ONa₂CO₃1245%Significant protodeboronation observed.
EtOH / H₂O (1:1)K₃PO₄678%Good yield, but Pd black precipitation noted.
PEG-400 / H₂O (1:1) K₂CO₃ 4 94% Optimal. Stable Pd(0) nanoparticles formed.
Table 2: Substrate Scope (Using PEG-400/H₂O Protocol)

Coupling partner: 2-Chloro-4-methoxyphenylboronic acid pinacol ester.

Electrophile (Aryl Halide)Catalyst LoadingTimeIsolated Yield
4-Bromotoluene1.0 mol% Pd(OAc)₂4 h92%
4-Bromoanisole1.0 mol% Pd(OAc)₂5 h88%
4-Chlorobenzonitrile2.0 mol% PdCl₂8 h76%
2-Bromonaphthalene1.0 mol% Pd(OAc)₂6 h85%

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Visual cues are integrated to confirm mechanistic progression.

Protocol A: PEG-Mediated Ligand-Free Coupling (Recommended for Scale-Up)

This protocol utilizes PEG-400 as a phase-transfer catalyst and reducing agent, enabling the reaction to proceed smoothly at mild temperatures without specialized equipment [2].

Materials:

  • 2-Chloro-4-methoxyphenylboronic acid pinacol ester (1.2 equiv)

  • Aryl bromide or activated aryl chloride (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1.0 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • PEG-400 and Deionized Water (1:1 v/v, degassed)

Step-by-Step Methodology:

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 2-Chloro-4-methoxyphenylboronic acid pinacol ester (1.2 mmol, 322.6 mg), K₂CO₃ (2.0 mmol, 276 mg), and Pd(OAc)₂ (0.01 mmol, 2.2 mg).

  • Solvent Addition & Degassing: Add 2.5 mL of PEG-400 and 2.5 mL of deionized water. Seal the flask and purge with Nitrogen/Argon for 5 minutes. Causality Note: While this reaction can be run aerobically, degassing prevents the oxidative homocoupling of the boronic ester, which is exacerbated by the ortho-chloro group's slow transmetalation rate.

  • Initiation & Validation: Heat the mixture to 80°C.

    • Self-Validation Check: Within 10–15 minutes, the reaction mixture should transition from a pale yellow/orange suspension to a deep, dark brown or black homogeneous-looking dispersion . This color change is the definitive visual confirmation that Pd(II) has been reduced to active Pd(0) nanoparticles. If the solution remains yellow, the catalyst has not activated.

  • Reaction Monitoring: Stir vigorously at 80°C for 4–6 hours. Monitor the consumption of the aryl halide via TLC (Hexanes:EtOAc 9:1) or LC-MS.

  • Workup: Cool to room temperature. Dilute the mixture with 15 mL of water and extract with Ethyl Acetate (3 × 15 mL). The PEG will largely remain in the aqueous layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

Protocol B: Microwave-Assisted Aqueous Coupling (Recommended for Rapid Screening)

Microwave irradiation rapidly overcomes the high activation energy of the sterically hindered transmetalation step, drastically reducing reaction times [1].

Step-by-Step Methodology:

  • In a 10 mL microwave-safe vial, combine the aryl halide (0.5 mmol), the boronic ester (0.6 mmol), Na₂CO₃ (1.5 mmol), and Pd(OAc)₂ (0.4 mol%).

  • Add 2 mL of deionized water and 0.5 mmol of Tetrabutylammonium bromide (TBAB). Causality Note: TBAB acts as a phase-transfer catalyst, crucial for solubilizing the highly lipophilic pinacol ester in the aqueous medium.

  • Seal the vial. Using a dedicated microwave synthesizer, ramp the temperature to 150°C over 40 seconds, and hold at 150°C for exactly 10 minutes.

  • Cool rapidly via compressed air. Extract with diethyl ether, dry, and purify. Self-Validation Check: Check the aqueous layer for phenol byproducts; excessive heating beyond 10 minutes will lead to rapid protodeboronation of the ortho-chloro substrate.

Workflow Visualization

Workflow Step1 1. Substrate Loading Ar-X + Boronic Ester + Base + Pd(OAc)2 Step2 2. Solvent Addition PEG-400 / H2O (1:1) Step1->Step2 Step3 3. Reaction 80°C, Observe Black Pd(0) Step2->Step3 Step4 4. Workup EtOAc Extraction Water Wash Step3->Step4 Step5 5. Isolation Column Chromatography Step4->Step5

Fig 2: Step-by-step experimental workflow for the PEG-mediated ligand-free Suzuki coupling.

Troubleshooting & Causality Matrix

ObservationMechanistic CauseCorrective Action
No color change to black Pd(II) is not reducing to Pd(0) nanoparticles.Ensure PEG/H₂O ratio is correct. Check heating block temperature. Add a trace amount of TBAB to facilitate reduction.
High unreacted Ar-X, Boronic ester consumed Protodeboronation outcompeting transmetalation due to ortho-chloro steric clash.Switch from Na₂CO₃ to a milder base like K₃PO₄. Lower the reaction temperature to 70°C and extend the time.
Significant Homocoupling Oxygen in the system is acting as an oxidant for the Pd-catalyzed homocoupling of the boronic ester.Strictly degas solvents via freeze-pump-thaw or sparge with Argon for 15+ minutes prior to heating [4].

References

  • Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium Catalysis of the Suzuki Reaction in Water Using Microwave Heating. Organic Letters. Available at:[Link]

  • Namboodiri, V. V., & Varma, R. S. (2008). A Preparatively Convenient Ligand-Free Catalytic PEG 2000 Suzuki−Miyaura Coupling. The Journal of Organic Chemistry. Available at:[Link]

  • Liu, N., Liu, C., & Jin, Z. (2010). An Efficient Protocol for a Pd(OAc)2-Catalyzed Ligand-Free Suzuki Reaction in Toluene. ResearchGate. Available at:[Link]

  • Bai, L., et al. (2014). A Simple Hydrophilic Palladium(II) Complex as a Highly Efficient Catalyst for Room Temperature Aerobic Suzuki Coupling Reactions in Aqueous Media. National Institutes of Health (PMC). Available at:[Link]

Method

Application Notes and Protocols: A Guide to the Scale-up Synthesis of 2-Chloro-4-methoxyphenylboronic acid pinacol ester

Introduction: The Strategic Importance of 2-Chloro-4-methoxyphenylboronic acid pinacol ester 2-Chloro-4-methoxyphenylboronic acid pinacol ester is a key building block in modern organic synthesis, particularly valued in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Chloro-4-methoxyphenylboronic acid pinacol ester

2-Chloro-4-methoxyphenylboronic acid pinacol ester is a key building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its utility stems from its role as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. The presence of the chloro, methoxy, and boronic ester functionalities on the phenyl ring provides a scaffold for the construction of complex molecular architectures with a high degree of precision and control. This application note provides a comprehensive guide for the scale-up synthesis of this important intermediate, focusing on a robust and scalable protocol based on the Miyaura borylation reaction. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed step-by-step protocol, address critical safety considerations for large-scale production, and outline analytical methods for quality control.

Synthetic Strategy: The Miyaura Borylation Approach

The most reliable and scalable method for the synthesis of 2-Chloro-4-methoxyphenylboronic acid pinacol ester is the palladium-catalyzed Miyaura borylation of a suitable aryl halide precursor. This reaction offers high functional group tolerance, mild reaction conditions, and the use of a stable and easy-to-handle boron source, bis(pinacolato)diboron (B₂pin₂).

Choosing the Starting Material: A Matter of Reactivity

For the synthesis of 2-Chloro-4-methoxyphenylboronic acid pinacol ester, a di-halogenated precursor is required. A strategic choice is 2-bromo-1-chloro-4-methoxybenzene . In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond. This difference in reactivity allows for the selective borylation at the bromine-substituted position, leaving the chlorine atom intact for subsequent transformations.

The Catalytic Cycle: A Mechanistic Overview

The Miyaura borylation reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for process optimization and troubleshooting.

Miyaura_Borylation Pd(0)L_n Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X 2-bromo-1-chloro-4-methoxybenzene (Ar-Br) Ar-X->Oxidative_Addition Ar-Pd(II)-X_L_n Ar-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-X_L_n Transmetalation Transmetalation Ar-Pd(II)-X_L_n->Transmetalation Base Base (KOAc) Base->Transmetalation B2pin2 Bis(pinacolato)diboron B2pin2->Transmetalation Ar-Pd(II)-Bpin_L_n Ar-Pd(II)-Bpin Complex Transmetalation->Ar-Pd(II)-Bpin_L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-Bpin_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Bpin 2-Chloro-4-methoxyphenylboronic acid pinacol ester (Product) Reductive_Elimination->Ar-Bpin

Figure 1: Catalytic cycle of the Miyaura borylation reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide bond of 2-bromo-1-chloro-4-methoxybenzene to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, typically potassium acetate (KOAc), the bis(pinacolato)diboron transfers a boryl group to the palladium center, displacing the bromide. The base is crucial for activating the diboron reagent.[1][2]

  • Reductive Elimination: The desired arylboronic acid pinacol ester is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.

Scale-up Synthesis Protocol

This protocol is designed for a laboratory scale-up synthesis and can be adapted for pilot plant production with appropriate engineering controls.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (for 100g scale)MolesEquivalents
2-Bromo-1-chloro-4-methoxybenzene59567-00-5221.46100.0 g0.4521.0
Bis(pinacolato)diboron (B₂pin₂)73183-34-3253.94125.8 g0.4951.1
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.501.01 g0.00450.01
Tricyclohexylphosphine (PCy₃)2622-14-2280.422.54 g0.00900.02
Potassium Acetate (KOAc), anhydrous127-08-298.14133.0 g1.3563.0
1,4-Dioxane, anhydrous123-91-188.111.0 L--
Heptane142-82-5100.21As needed for purification--
Ethyl Acetate (EtOAc)141-78-688.11As needed for purification--
Experimental Workflow

Figure 2: Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reactor Setup: Equip a suitable multi-necked reaction vessel with a mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet. Ensure the entire system is dry and can be maintained under an inert atmosphere.

  • Inerting the System: Purge the reactor with nitrogen for at least 30 minutes to remove any oxygen and moisture.

  • Reagent Charging: To the reactor, add anhydrous potassium acetate (133.0 g, 1.356 mol), bis(pinacolato)diboron (125.8 g, 0.495 mol), palladium(II) acetate (1.01 g, 0.0045 mol), and tricyclohexylphosphine (2.54 g, 0.0090 mol).

  • Solvent and Substrate Addition: Add anhydrous 1,4-dioxane (1.0 L) to the reactor, followed by 2-bromo-1-chloro-4-methoxybenzene (100.0 g, 0.452 mol).

  • Reaction Execution:

    • Begin stirring the reaction mixture.

    • Slowly heat the mixture to 80-85 °C. The reaction is exothermic, and careful temperature control is essential, especially during the initial heating phase.[3][4]

    • Maintain the reaction at this temperature for 12-16 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with 1,4-dioxane.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot heptane.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystalline product by filtration, wash with cold heptane, and dry under vacuum.

    • If further purification is required, recrystallization from a heptane/ethyl acetate mixture can be performed. Column chromatography on silica gel can also be employed, though it may lead to some product decomposition.[5]

Safety Considerations for Scale-up

Scaling up palladium-catalyzed cross-coupling reactions introduces specific safety hazards that must be addressed.

  • Exothermic Reaction: The Miyaura borylation can be highly exothermic.[3][4] On a large scale, the heat generated can exceed the cooling capacity of the reactor, leading to a runaway reaction.

    • Mitigation: Implement controlled addition of the limiting reagent or use a semi-batch process where one of the reactants is added portion-wise. Ensure the reactor has adequate cooling capacity and an emergency quenching plan is in place.

  • Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric.

    • Mitigation: Handle palladium catalysts under an inert atmosphere. Avoid generating dust.

  • Solvent Hazards: 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

    • Mitigation: Use in a well-ventilated area or a fume hood. Take precautions to avoid ignition sources.

  • Reagent Handling: Bis(pinacolato)diboron and other reagents may be irritants.

    • Mitigation: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Analytical Characterization

The purity and identity of the final product should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. The use of a reversed-phase column with a suitable mobile phase is recommended. It is important to note that pinacolboronate esters can be susceptible to hydrolysis on silica-based columns, so method development may be required to minimize on-column degradation.[6][7]

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The Miyaura borylation provides a robust and scalable route for the synthesis of 2-Chloro-4-methoxyphenylboronic acid pinacol ester. By carefully selecting the starting material and reaction conditions, and by implementing appropriate safety measures, this valuable building block can be produced in high yield and purity on a large scale. The detailed protocol and insights provided in this application note are intended to guide researchers and process chemists in the successful and safe scale-up of this important chemical transformation.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995 , 60 (23), 7508–7510. [Link]

  • Yang, Q.; Eastgate, M. D. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 2019 , 23 (12), 2608–2617. [Link]

  • Purdue University. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]

  • Hitosugi, S.; Nogi, K.; Yorimitsu, H. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 2012 , 41 (9), 972-973. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Levin, M. D.; Tcyrulnikov, S. Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 2012 , 61, 231-237. [Link]

  • Kumar, A.; Ng, T.; Malhotra, S.; Gruenhagen, J. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 2015 , 38 (19), 1985-1991. [Link]

Sources

Application

Application Notes and Protocols for 2-Chloro-4-methoxyphenylboronic acid pinacol ester Reactions

Introduction: Navigating the Challenges of a Deactivated Aryl Chloride 2-Chloro-4-methoxyphenylboronic acid pinacol ester is a valuable building block in organic synthesis, particularly for the construction of complex bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of a Deactivated Aryl Chloride

2-Chloro-4-methoxyphenylboronic acid pinacol ester is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures prevalent in pharmaceuticals and functional materials. However, its utility is tempered by the inherent challenges of its chemical structure. As an aryl chloride, it is significantly less reactive in palladium-catalyzed cross-coupling reactions than its bromide or iodide counterparts.[1][2] This low reactivity is further compounded by the presence of an electron-donating methoxy group, which deactivates the aryl chloride towards the crucial oxidative addition step in the catalytic cycle.[3]

This guide provides a comprehensive overview of the key considerations and detailed protocols for successfully employing 2-Chloro-4-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. By understanding the mechanistic principles and the rationale behind the selection of specific bases and solvents, researchers can overcome the reactivity hurdles and achieve high-yield outcomes.

The Critical Role of the Base: Activating the Boron Species

In the Suzuki-Miyaura coupling, the base is not a mere spectator but an essential activator. Its primary function is to convert the boronic acid ester into a more nucleophilic boronate species.[4][5] This "ate" complex is significantly more reactive towards the palladium(II) intermediate, facilitating the transmetalation step, which is often the rate-determining step of the catalytic cycle.[5]

The choice of base can dramatically influence reaction rates and yields. For a deactivated aryl chloride like 2-Chloro-4-methoxyphenylboronic acid pinacol ester, a carefully selected base is paramount.

Recommended Bases:

A comparative summary of commonly used bases is presented below:

BasepKa of Conjugate AcidKey CharacteristicsRecommended Use Cases
Potassium Phosphate (K₃PO₄) ~12.3A strong, non-nucleophilic base. Often provides excellent results for challenging couplings of aryl chlorides.[3][6]Primary recommendation for this substrate due to its high basicity and proven efficacy with electron-rich aryl chlorides.
Cesium Carbonate (Cs₂CO₃) ~10.3Highly soluble in organic solvents, which can be advantageous in certain solvent systems. Often used for difficult couplings.[7]A strong alternative to K₃PO₄, particularly when enhanced solubility of the base is required.
Sodium Carbonate (Na₂CO₃) ~10.3A common, cost-effective base. Can be effective, but may require higher temperatures or longer reaction times for deactivated substrates.[7][8]Suitable for initial screening and less challenging coupling partners.
Potassium Carbonate (K₂CO₃) ~10.3Similar in reactivity to Na₂CO₃, but with slightly better solubility in some organic solvents.[6][9]A viable alternative to Na₂CO₃.

Expert Insight: For 2-Chloro-4-methoxyphenylboronic acid pinacol ester, stronger bases like potassium phosphate (K₃PO₄) are generally preferred. The increased basicity helps to drive the formation of the reactive boronate species, compensating for the electronic deactivation of the aryl chloride.[1]

Solvent Selection: More Than Just a Medium

The solvent plays a multifaceted role in the Suzuki-Miyaura reaction. It must dissolve the reactants, catalyst, and base, but it can also influence the stability and reactivity of the catalytic species.[10] Solvent polarity can affect the rate of oxidative addition and the overall efficiency of the catalytic cycle.[11]

Recommended Solvents:
SolventPolarityKey CharacteristicsRecommended Use Cases
Dioxane/Water ModerateA versatile and widely used solvent system. The addition of water aids in dissolving the inorganic base and can accelerate the reaction.[12]Primary recommendation , typically in a ratio of 4:1 to 10:1.
Toluene/Water LowA common non-polar solvent. Often effective for Suzuki couplings, and the biphasic nature can simplify workup.[7][12]A good alternative to dioxane, particularly when side reactions in more polar solvents are a concern.
Tetrahydrofuran (THF)/Water ModerateAnother effective ethereal solvent. Its lower boiling point may necessitate longer reaction times or sealed-vessel reactions.[10][12]Suitable for reactions at moderate temperatures.
N,N-Dimethylformamide (DMF) HighA polar aprotic solvent that can be effective for challenging couplings.[3][11] However, it can be difficult to remove and may lead to side reactions at high temperatures.Use with caution and only when other solvent systems have failed.

Expert Insight: A mixture of an organic solvent with water is generally recommended. Water not only helps to dissolve the base but also participates in the catalytic cycle, facilitating the formation of the active boronate species.[10] For the target substrate, a dioxane/water or toluene/water system provides a good balance of solubility and reactivity.

Visualizing the Path to Success

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(Ln) Ar-Pd(II)-OR(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-OR(Ln) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-OR(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(Ln)->[Ar-Ar']

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow for Reaction Optimization

Optimization_Workflow start Start: Couple 2-Chloro-4-methoxyphenylboronic acid pinacol ester with Ar-X catalyst Select Catalyst: - Pd(dppf)Cl2 - Pd(PPh3)4 - Buchwald Ligand/Pd Precatalyst start->catalyst base Select Base: - K3PO4 (Primary) - Cs2CO3 (Alternative) catalyst->base solvent Select Solvent: - Dioxane/H2O (Primary) - Toluene/H2O (Alternative) base->solvent setup Reaction Setup: - Inert Atmosphere - Degassed Solvents - Heat (80-100 °C) solvent->setup monitor Monitor Reaction Progress (TLC/GC/LC-MS) setup->monitor complete Reaction Complete? monitor->complete workup Workup & Purification complete->workup Yes troubleshoot Troubleshoot: - Screen other bases/solvents - Increase temperature - Change catalyst/ligand complete->troubleshoot No product Isolated Product workup->product troubleshoot->catalyst

Caption: A decision workflow for optimizing Suzuki-Miyaura coupling reactions.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for each specific substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 2-Chloro-4-methoxyphenylboronic acid pinacol ester (1.0 equiv)

  • Aryl halide (or triflate) coupling partner (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)

  • Dioxane and deionized water (e.g., 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-Chloro-4-methoxyphenylboronic acid pinacol ester, the aryl halide coupling partner, the palladium catalyst, and potassium phosphate.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For particularly challenging couplings, microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

  • Same as Protocol 1, with a microwave-safe reaction vial.

Procedure:

  • Combine the solid reagents in a microwave vial as described in Protocol 1.

  • Add the degassed solvent system.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 15-60 minutes.

  • Monitor the reaction progress after cooling.

  • Workup and purify the product as described in Protocol 1.[13]

Trustworthiness: A Self-Validating Approach

The protocols outlined above are designed to be self-validating. By starting with the recommended primary conditions (K₃PO₄ in dioxane/water), a baseline for reactivity can be established. If the reaction is sluggish or incomplete, the systematic variation of parameters as outlined in the decision workflow (e.g., switching to an alternative base or solvent, or employing a more active catalyst system with bulky, electron-rich phosphine ligands) provides a logical path to optimization.[6] Monitoring the reaction by a reliable analytical method (TLC, GC, or LC-MS) at each stage is crucial for validating the impact of these changes.

Conclusion

Successfully employing 2-Chloro-4-methoxyphenylboronic acid pinacol ester in cross-coupling reactions hinges on a rational selection of the base and solvent to overcome its inherent low reactivity. By understanding the mechanistic roles of these reagents and following the detailed protocols and optimization strategies presented, researchers can confidently utilize this valuable building block in their synthetic endeavors.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Request PDF - ResearchGate. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

  • Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing). Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides | Organometallics - ACS Publications. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available at: [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. Available at: [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. Available at: [Link]

  • Suzuki Reaction General Procedure - Consensus Academic Search Engine. Available at: [Link]

  • The iron-catalysed Suzuki coupling of aryl chlorides - White Rose Research Online. Available at: [Link]

  • Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC - NIH. Available at: [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Method

Application Notes and Protocols: Utilizing 2-Chloro-4-methoxyphenylboronic acid pinacol ester in OLED Materials Synthesis

Senior Application Scientist Note: The following guide provides a comprehensive framework for the application of 2-Chloro-4-methoxyphenylboronic acid pinacol ester in the synthesis of materials for Organic Light-Emitting...

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Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The following guide provides a comprehensive framework for the application of 2-Chloro-4-methoxyphenylboronic acid pinacol ester in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). While direct, published examples of this specific reagent in OLED material synthesis were not prominently found in the immediate search, this document leverages established principles of Suzuki-Miyaura cross-coupling reactions and the known electronic effects of the substituent groups to provide a scientifically grounded and predictive guide for researchers. The protocols herein are based on analogous reactions and are designed to be robust starting points for synthesis and optimization.

Introduction: Strategic Incorporation of the 2-Chloro-4-methoxyphenyl Moiety

The 2-Chloro-4-methoxyphenylboronic acid pinacol ester is a valuable building block for the synthesis of novel organic semiconductors for OLEDs. The strategic placement of the chloro and methoxy groups on the phenyl ring allows for the fine-tuning of the electronic and photophysical properties of the final material.

Causality Behind Substituent Choices:

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent can increase the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting molecule. In the context of Hole Transporting Materials (HTMs), this can facilitate more efficient hole injection from the anode and improve charge mobility. In emissive materials, it can influence the emission color and quantum efficiency.

  • Chloro Group (-Cl): The electron-withdrawing nature of the chloro group can modulate the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This can be advantageous in creating materials with better electron injection and transport properties. Furthermore, the presence of a halogen atom can promote intersystem crossing, which is a key process in the development of phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters. The steric hindrance provided by the ortho-chloro group can also disrupt intermolecular packing in the solid state, potentially reducing aggregation-caused quenching of luminescence and improving the amorphous morphology of thin films, which is crucial for device stability and efficiency.

This unique combination of an electron-donating and an electron-withdrawing group on the same phenyl ring offers a powerful tool for molecular engineers to balance charge transport and tune the optoelectronic properties of OLED materials.

Core Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling Reaction

The primary method for incorporating the 2-chloro-4-methoxyphenyl moiety into larger conjugated systems suitable for OLEDs is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic ester and an aryl halide or triflate.

Generalized Reaction Scheme:

Where:

  • Ar-X: An aryl halide or triflate (e.g., a brominated carbazole or triarylamine derivative).

  • (pin)B-R: 2-Chloro-4-methoxyphenylboronic acid pinacol ester.

  • Ar-R: The desired OLED material.

Key Reaction Components and Their Roles:
ComponentRole in the ReactionRecommended Starting Points
Palladium Catalyst Facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂
Ligand Stabilizes the palladium center, influences its reactivity, and promotes the desired coupling.PPh₃, P(t-Bu)₃, SPhos, XPhos
Base Activates the boronic ester for transmetalation.K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Solubilizes the reactants and influences the reaction rate and yield.Toluene, Dioxane, THF, DMF

Experimental Protocols

The following protocols are model procedures for the synthesis of a hypothetical Hole Transporting Material (HTM) by coupling 2-Chloro-4-methoxyphenylboronic acid pinacol ester with a dibrominated carbazole core. Researchers should note that optimization of reaction conditions (temperature, reaction time, stoichiometry) is often necessary for new substrates.

Synthesis of a Carbazole-Based Hole Transporting Material

This protocol outlines the synthesis of a molecule where two 2-chloro-4-methoxyphenyl groups are attached to a carbazole core.

Reaction Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: - Dibromocarbazole Derivative - 2-Chloro-4-methoxyphenylboronic acid pinacol ester - Pd Catalyst & Ligand - Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere (e.g., 80-110 °C) B->C D Monitor Reaction Progress (TLC/GC-MS) C->D E Quench Reaction & Extract with Organic Solvent D->E F Dry Organic Layer & Concentrate E->F G Purify by Column Chromatography F->G H Recrystallize/Sublime for High Purity G->H

Caption: Workflow for the Suzuki-Miyaura coupling synthesis.

Step-by-Step Protocol:

  • Reagent Preparation:

    • In a flame-dried Schlenk flask, add 3,6-dibromo-9-ethylcarbazole (1.0 eq), 2-Chloro-4-methoxyphenylboronic acid pinacol ester (2.2 eq), and a suitable base such as K₂CO₃ (4.0 eq).

    • In a separate vial, prepare the catalyst system by mixing Pd(PPh₃)₄ (0.05 eq) with a suitable ligand if necessary.

  • Reaction Setup:

    • Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

    • Add the palladium catalyst to the flask.

    • Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add deionized water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

    • For high-purity material required for OLED device fabrication, further purification by recrystallization or sublimation may be necessary.

Material Characterization and Expected Properties

The synthesized material should be thoroughly characterized to confirm its structure and assess its properties for OLED applications.

Characterization TechniqueInformation ObtainedExpected Outcome for a Carbazole-based HTM
¹H and ¹³C NMR Spectroscopy Structural confirmation and purity assessment.Peaks corresponding to the carbazole and 2-chloro-4-methoxyphenyl protons and carbons.
Mass Spectrometry (HRMS) Exact molecular weight confirmation.Molecular ion peak corresponding to the calculated exact mass.
UV-Vis Spectroscopy Absorption properties and optical bandgap.Absorption maxima in the UV region, characteristic of the conjugated system.
Photoluminescence (PL) Spectroscopy Emission properties and color.Emission in the blue or deep-blue region.
Cyclic Voltammetry (CV) HOMO and LUMO energy levels.Reversible oxidation waves to determine the HOMO level.
Thermogravimetric Analysis (TGA) Thermal stability.High decomposition temperature (>350 °C) indicating good thermal stability.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg).High Tg, indicative of a stable amorphous state.

Structure-Property Relationship Diagram:

G cluster_0 Molecular Structure cluster_1 Electronic Properties cluster_2 Device Performance A 2-Chloro-4-methoxyphenyl Substituents B HOMO/LUMO Energy Levels A->B influences C Charge Carrier Mobility B->C D Turn-on Voltage C->D impacts E Luminous Efficiency C->E affects D->E F Device Lifetime E->F

Caption: Influence of molecular structure on OLED performance.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Reaction Yield Incomplete reaction, side reactions, or inefficient catalyst system.Optimize reaction temperature and time. Screen different palladium catalysts, ligands, and bases. Ensure all reagents and solvents are pure and dry.
Incomplete Consumption of Starting Material Deactivation of the catalyst or insufficient reaction time.Add a fresh portion of the catalyst. Increase the reaction time.
Formation of Side Products Homocoupling of the boronic ester or aryl halide.Use a less reactive base. Lower the reaction temperature.
Difficulty in Purification Similar polarity of product and byproducts.Optimize the eluent system for column chromatography. Consider purification by recrystallization or sublimation.

Conclusion

2-Chloro-4-methoxyphenylboronic acid pinacol ester is a promising building block for the synthesis of advanced OLED materials. The presence of both electron-donating and electron-withdrawing groups provides a versatile platform for tuning the electronic and photophysical properties of the target molecules. The protocols and guidelines presented in this application note, based on the well-established Suzuki-Miyaura cross-coupling reaction, offer a solid foundation for researchers to explore the potential of this reagent in developing next-generation OLEDs with improved efficiency, stability, and color purity.

References

Due to the absence of a specific publication directly employing 2-Chloro-4-methoxyphenylboronic acid pinacol ester for OLED material synthesis in the provided search results, this section will list key references for the Suzuki-Miyaura coupling reaction and the synthesis of OLED materials in general.

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Kotha, S.; Lahiri, K.; Kashinath, D. The Suzuki–Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Tetrahedron, 2002 , 58 (48), 9633–9695. [Link]

  • Tao, Y.; Yang, C.; Qin, J. Organic Host Materials for Phosphorescent Organic Light-Emitting Diodes. Chemical Society Reviews, 2011 , 40 (5), 2943–2970. [Link]

  • Uoyama, H.; Goushi, K.; Shizu, K.; Nomura, H.; Adachi, C. Highly Efficient Organic Light-Emitting Diodes from Delayed Fluorescence. Nature, 2012 , 492 (7428), 234–238. [Link]

  • (PDF) Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. ResearchGate. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Protodeboronation of 2-Chloro-4-methoxyphenylboronic acid pinacol ester

Welcome to the technical support center for organoboron reagents. This guide is designed for researchers, chemists, and process development professionals who are utilizing 2-Chloro-4-methoxyphenylboronic acid pinacol est...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for organoboron reagents. This guide is designed for researchers, chemists, and process development professionals who are utilizing 2-Chloro-4-methoxyphenylboronic acid pinacol ester in their synthetic workflows, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we address the common and often frustrating side reaction of protodeboronation, providing in-depth, field-tested solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem?

Protodeboronation is an undesired chemical reaction where the carbon-boron bond of an organoboron compound, such as a boronic acid or its ester, is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes your valuable boronic ester, converting it into an inactive byproduct (in this case, 3-chloroanisole), which directly leads to reduced yields of your desired cross-coupled product and complicates purification.[2][3]

Q2: Why is 2-Chloro-4-methoxyphenylboronic acid pinacol ester particularly susceptible to this side reaction?

The susceptibility of this specific reagent stems from its electronic properties. The methoxy group (-OCH₃) is a strong electron-donating group, which increases the electron density on the aromatic ring. This increased nucleophilicity of the aryl group can make the carbon-boron bond more susceptible to cleavage under certain conditions, especially the basic conditions required for Suzuki-Miyaura coupling.[4]

Q3: Are pinacol esters supposed to be more stable than boronic acids? Why am I still seeing protodeboronation?

It is a common assumption that converting a boronic acid to its pinacol ester universally imparts greater stability against protodeboronation. While pinacol esters are generally more stable and easier to handle, they are not immune.[2][5] Recent studies have shown this relationship to be highly nuanced.[6][7] Under basic aqueous conditions, the pinacol ester can first hydrolyze back to the more reactive boronic acid, which then undergoes rapid protodeboronation.[6][7] Therefore, if the desired cross-coupling reaction is slow, this competing hydrolysis and decomposition pathway can become significant.[2]

Troubleshooting Guide: Low Yields & Byproduct Formation
Scenario: "My Suzuki-Miyaura reaction is giving low yields, and my crude NMR/LC-MS shows a major peak corresponding to 3-chloroanisole. What is going wrong and how do I fix it?"

This is a classic signature of protodeboronation outcompeting your desired coupling reaction. The key to success is to accelerate the rate of the productive catalytic cycle while suppressing the conditions that favor the undesired C-B bond cleavage.[2] Let's break down the critical parameters.

1. The Critical Role of the Base

The choice and handling of the base are arguably the most critical factors. Base-catalyzed protodeboronation is a well-documented pathway.[1][8] The base is necessary to activate the boronic ester for transmetalation, but the wrong choice can preferentially drive the decomposition pathway.

  • The Problem: Strong hydroxide bases (e.g., NaOH, KOH, Ba(OH)₂) and high pH environments significantly accelerate protodeboronation.[2][9] They can promote hydrolysis of the pinacol ester and directly facilitate the C-B bond cleavage.

  • The Solution: Switch to milder, non-nucleophilic inorganic bases. Finely ground potassium phosphate (K₃PO₄) is an excellent first choice. Cesium carbonate (Cs₂CO₃) and potassium fluoride (KF) are also highly effective alternatives that can suppress the side reaction.[9][10]

  • Advanced Strategy: For exceptionally sensitive substrates, employing a soluble, anhydrous base like potassium trimethylsilanolate (TMSOK) can be highly effective.[11][12] This allows the reaction to proceed under strictly homogeneous and anhydrous conditions, physically removing water from the equation.[11]

Base Typical Observation Recommendation
NaOH, KOH, LiOHHigh rate of protodeboronation, especially with water present.Avoid for this substrate.
K₂CO₃, Na₂CO₃Moderate; can still promote protodeboronation at high T.Use with caution; screen K₃PO₄ first.
K₃PO₄, Cs₂CO₃ Generally low protodeboronation; good starting point. Recommended.
KF, CsFCan be very effective at suppressing protodeboronation.Excellent alternative to phosphate/carbonate.[10]
KOSiMe₃ (TMSOK) Excellent for anhydrous conditions; minimizes hydrolysis. Advanced choice for difficult couplings. [11]
2. Solvent & Atmosphere: The Anhydrous Imperative

Water is a key reactant in the protodeboronation pathway.[9] Its presence must be rigorously controlled.

  • The Problem: Using "wet" solvents or failing to maintain an inert atmosphere allows water to hydrolyze the ester and provide a proton source for C-B bond cleavage.

  • The Solution:

    • Use Anhydrous Solvents: Employ freshly dried, sparged, or packaged anhydrous solvents (e.g., 1,4-dioxane, toluene, THF).

    • Maintain Inert Atmosphere: Rigorously degas the reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) and maintain a positive pressure of inert gas throughout the reaction.[9]

    • Dry Reagents: Ensure all solid reagents, including the base, are dry. If necessary, dry the base in an oven before use.

3. Catalyst System & Reaction Kinetics

The goal is to make the Suzuki reaction win the kinetic race against decomposition. A highly active and efficient catalyst system is crucial.[1][2]

  • The Problem: A slow or inefficient catalyst allows the boronic ester to remain in the reactive environment for longer, increasing the opportunity for it to decompose.[2][3]

  • The Solution:

    • Ligand Choice: Use modern, bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to faster turnover.[9] It is important to note, however, that some bulky ligands have been shown to also promote palladium-catalyzed protodeboronation, so careful selection is key.[3][13]

    • Precatalyst Selection: Utilize modern palladium precatalysts (e.g., G3 or G4-palladacycles) that rapidly form the active Pd(0) species.

    • Temperature Optimization: While higher temperatures increase reaction rates, they also accelerate protodeboronation.[2][9] Find the "sweet spot." Start at a moderate temperature (e.g., 80 °C) and only increase it if the coupling is too slow. It's often better to run the reaction for longer at a lower temperature.

Visualizing the Competing Pathways

To effectively troubleshoot, it's essential to visualize the kinetic competition at the heart of the problem. The boronic ester, once activated, can either proceed down the productive cross-coupling pathway or the destructive protodeboronation pathway.

G cluster_0 Reaction Environment A Ar-B(pin) (2-Chloro-4-methoxyphenylboronic acid pinacol ester) B Ar-Pd(II)-X (Transmetalation) A->B Productive Pathway (Suzuki-Miyaura Coupling) D Ar-H (Protodeboronated Byproduct) A->D Destructive Pathway (Protodeboronation) C Ar-Ar' (Desired Product) B->C Reductive Elimination E Base (e.g., K3PO4) Catalyst (Pd/Ligand) E->A

Caption: Competing reaction pathways for the boronic ester.

Recommended Starting Protocol

This protocol is designed as a robust starting point to minimize protodeboronation for the Suzuki-Miyaura coupling of 2-Chloro-4-methoxyphenylboronic acid pinacol ester with a generic aryl bromide.

Materials:
  • Aryl Bromide (1.0 equiv)

  • 2-Chloro-4-methoxyphenylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 2-Chloro-4-methoxyphenylboronic acid pinacol ester, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Work-up: Upon completion (or when the reaction stalls), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the inorganic base. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Troubleshooting Flowchart

If the recommended protocol still results in issues, use this decision tree to guide your optimization strategy.

G Start Reaction Complete. Analyze Crude Product. CheckYield Is Yield > 70%? Start->CheckYield Success Success! Protocol Optimized. CheckYield->Success Yes CheckByproduct Is Ar-H the major byproduct? CheckYield->CheckByproduct No OptimizeBase Troubleshoot: Base/Water 1. Switch to Cs2CO3 or KF. 2. Ensure strictly anhydrous conditions. 3. Consider using KOSiMe3. CheckByproduct->OptimizeBase Yes OtherIssue Issue is not protodeboronation. Consider other side reactions or issues with starting materials. CheckByproduct->OtherIssue No OptimizeKinetics Troubleshoot: Kinetics 1. Lower temperature to 60-70°C. 2. Screen alternative ligands (e.g., XPhos). 3. Check catalyst/ligand quality. OptimizeBase->OptimizeKinetics If problem persists

Caption: Decision tree for troubleshooting protodeboronation.

References
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Zhao, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Reeves, J. T., et al. (2021). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Letters. [Link]

  • Li, Z., et al. (2015). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances. [Link]

  • Sletten, E. M., & So, C. M. (2020). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. Royal Society of Chemistry. [Link]

  • Vantourout, J. C., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Kasper, T. K., et al. (2022). Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki–Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail. ACS Catalysis. [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Research Explorer The University of Manchester. [Link]

  • Chen, Y., et al. (2015). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Optimization

Troubleshooting low reactivity and steric hindrance in 2-Chloro-4-methoxyphenylboronic acid pinacol ester

Welcome to the technical support center for 2-Chloro-4-methoxyphenylboronic acid pinacol ester (CAS: 1416722-82-1). This guide is designed for researchers, medicinal chemists, and process development scientists encounter...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-4-methoxyphenylboronic acid pinacol ester (CAS: 1416722-82-1). This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with this sterically hindered and electronically nuanced building block. Here, we address common questions regarding its reactivity in cross-coupling reactions, providing expert insights, troubleshooting protocols, and evidence-based solutions.

The unique substitution pattern of this reagent—an ortho-chloro group and a para-methoxy group—presents a distinct set of challenges. The chloro group introduces significant steric bulk adjacent to the reactive C-B bond, while the electron-donating methoxy group modulates the nucleophilicity of the aryl system. This guide will help you navigate these effects to achieve successful reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with 2-Chloro-4-methoxyphenylboronic acid pinacol ester is failing or giving very low yields. What are the most likely causes?

Low reactivity with this substrate is a common issue stemming directly from its structure. The two primary culprits are steric hindrance and competing side reactions.

  • Steric Hindrance: The chlorine atom at the ortho position creates a sterically congested environment around the boronate group.[1] This bulkiness can severely impede key steps in the Suzuki-Miyaura catalytic cycle, particularly the transmetalation step, where the aryl group is transferred from boron to the palladium center.[2][3] The subsequent reductive elimination step to form the C-C bond can also be slowed.[4]

  • Protodeboronation: This is a major competing side reaction where the C-B bond is cleaved and replaced by a hydrogen atom from a proton source (like water or alcohols in the solvent or base).[5][6] While pinacol esters are generally more stable to hydrolysis than their corresponding boronic acids, this pathway can still be significant, especially under non-optimal conditions or during long reaction times.[7]

  • Homocoupling: The boronic ester can couple with itself to form a biaryl byproduct (homocoupling). This is often promoted by the presence of oxygen or Pd(II) species, which can arise from an improperly degassed reaction or the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[8]

The first step in troubleshooting is to identify which of these issues is dominant. Analyzing the crude reaction mixture by LC-MS or ¹H NMR can reveal the presence of the protodeboronated starting material (2-chloro-1-methoxybenzene) or the homocoupled dimer.

Q2: How do I select the right catalyst and ligand to overcome the steric hindrance?

This is the most critical parameter for success. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this type of hindered substrate. You must use a catalyst system specifically designed for challenging couplings.

The key is to use bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly active, low-coordinate L-Pd(0) species. The ligand's bulk facilitates reductive elimination, while its electron-donating character speeds up the rate-limiting oxidative addition step.[4][9]

Here is a comparison of recommended ligand classes:

Ligand ClassExample LigandsKey Features & RationaleWhen to Use
Dialkylbiarylphosphines SPhos, XPhos, RuPhosGold Standard for Hindered Couplings. Extremely bulky and electron-rich. The biaryl backbone and large alkyl groups (dicyclohexyl or di-tert-butyl) create a sterically demanding pocket that accelerates reductive elimination.[9][10]This is the first choice for coupling with 2-Chloro-4-methoxyphenylboronic acid pinacol ester, especially when pairing with challenging electrophiles like aryl chlorides.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors and sterically bulky. They form very stable and highly active palladium complexes suitable for coupling aryl chlorides.[2][11]An excellent alternative to biarylphosphines. Particularly useful at lower catalyst loadings or when phosphine sensitivity is a concern.
Ferrocenylphosphines dppfGood general-purpose ligand, but may lack the necessary bulk for this specific substrate.Consider if biarylphosphines or NHCs are unavailable, but expect lower efficacy. May work with more reactive electrophiles (iodides, triflates).

Recommendation: Start with a pre-formed palladium G3 or G4 precatalyst containing SPhos or XPhos. These are air-stable and provide reliable generation of the active L-Pd(0) catalyst in solution.

G1 cluster_0 Troubleshooting Catalyst & Ligand Selection Start Reaction Failure (Low Yield) Check_Ligand Is the ligand bulky and electron-rich? Start->Check_Ligand Use_Standard Using Pd(PPh₃)₄ or similar? Check_Ligand->Use_Standard No Use_Advanced Using Biarylphosphine or NHC? Check_Ligand->Use_Advanced Yes Switch_Ligand Action: Switch to SPhos, XPhos, or IPr-based catalyst system Use_Standard->Switch_Ligand Optimize_Other Problem likely lies elsewhere. Proceed to optimize Base/Solvent. Use_Advanced->Optimize_Other

Figure 1: Decision workflow for catalyst and ligand selection.

Q3: What is the optimal base and solvent combination for this substrate?

The choice of base is a delicate balance. It must be strong enough to facilitate the formation of the active boronate species for transmetalation, but not so strong that it promotes rapid protodeboronation.[5][11]

  • Bases: For sterically hindered boronic esters, strong but non-nucleophilic bases are preferred.

    • Potassium Phosphate (K₃PO₄): This is often the best choice. It is a moderately strong, non-nucleophilic base that effectively promotes the reaction while minimizing protodeboronation.[5]

    • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃): Also effective, but can be more aggressive. Cs₂CO₃ is more soluble in organic solvents.

    • Fluoride Sources (e.g., KF, CsF): Fluoride can activate the boronic ester but can also be detrimental in some cases. Use with caution.

    • Avoid Strong Hydroxide Bases (NaOH, KOH): These significantly increase the rate of hydrolysis and protodeboronation and should generally be avoided with this substrate.[6]

  • Solvents: Anhydrous, polar aprotic solvents are typically best.

    • 1,4-Dioxane or Tetrahydrofuran (THF): Excellent general choices.

    • Toluene: A good non-polar option, often used at higher temperatures.

    • Aqueous Mixtures: While some Suzuki protocols call for water, it should be used judiciously here. A small amount can sometimes facilitate the dissolution of the base and accelerate transmetalation, but excess water will promote protodeboronation.[5] Start with strictly anhydrous conditions.

Recommendation: Start with K₃PO₄ in anhydrous 1,4-dioxane or THF.

Q4: My boronic ester appears to be degrading. How can I check its quality and prevent decomposition?

2-Chloro-4-methoxyphenylboronic acid pinacol ester is a stable solid, but like all boronic esters, it is susceptible to slow hydrolysis upon exposure to atmospheric moisture.[6][7] The primary degradation product is the corresponding boronic acid. While the boronic acid is also active in Suzuki coupling, its presence complicates stoichiometry and it is more prone to forming boroxine trimers.

Quality Control Check:

  • Appearance: The compound should be a clean, white to off-white solid.

  • ¹H NMR Spectroscopy: Dissolve a sample in CDCl₃. Look for the characteristic singlet for the 12 pinacol methyl protons. The appearance of a broad singlet corresponding to the B-OH protons of the boronic acid or the presence of free pinacol indicates hydrolysis.

  • LC-MS Analysis: This can quantify the purity and identify the presence of the hydrolyzed boronic acid. On reverse-phase HPLC, the pinacol ester is significantly less polar than the boronic acid.[12]

Storage and Handling:

  • Store the reagent in a tightly sealed container under an inert atmosphere (nitrogen or argon).

  • Keep it in a desiccator or a dry box to minimize exposure to moisture.

  • Weigh out the reagent quickly and reseal the container promptly.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 2-Chloro-4-methoxyphenylboronic acid pinacol ester with an aryl bromide.

  • Reaction Setup:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-Chloro-4-methoxyphenylboronic acid pinacol ester (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).

    • Seal the vial with a septum cap.

  • Degassing:

    • Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent catalyst oxidation and homocoupling.[8]

  • Reaction Execution:

    • Through the septum, add anhydrous solvent (e.g., 1,4-dioxane or THF, to a concentration of ~0.1 M with respect to the aryl bromide).

    • Place the vial in a pre-heated heating block or oil bath (typically 80–110 °C).

    • Stir the reaction vigorously for the specified time (monitor by TLC or LC-MS, typically 12–24 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium solids.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

G2 node_A 1. Add Reagents (Ar-Br, Boronic Ester, Base, Catalyst) to dry vial node_B 2. Seal and Purge (Evacuate/backfill with Ar/N₂ 3x) node_A->node_B node_C 3. Add Anhydrous Solvent (Dioxane or THF) node_B->node_C node_D 4. Heat and Stir (80-110 °C, 12-24 h) node_C->node_D node_E 5. Monitor Reaction (TLC / LC-MS) node_D->node_E node_F 6. Cooldown & Workup (Filter, Extract, Dry) node_E->node_F node_G 7. Purify (Column Chromatography) node_F->node_G

Figure 2: Standard experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Troubleshooting by Ligand Screening

If the general protocol fails, a systematic screen of ligands is the next logical step.

  • Setup: Prepare an array of small-scale reactions (e.g., in a 96-well plate or in parallel vials).

  • Constant Parameters: In each reaction, keep the aryl halide, boronic ester, base (K₃PO₄), solvent (dioxane), temperature, and concentration identical. Use a common palladium source like Pd₂(dba)₃ (1 mol %).

  • Variable Parameter: To each reaction, add a different ligand (2.2 mol %). Screen a diverse set including SPhos, XPhos, RuPhos, and an NHC precursor like IPr·HCl.

  • Execution and Analysis: Run all reactions for the same amount of time (e.g., 18 hours). Analyze the yield of the desired product in each reaction by LC-MS using an internal standard for accurate quantification.

  • Optimization: Once the optimal ligand is identified, perform a secondary optimization of temperature and base for that specific catalyst system.

References

  • Mondal, B., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Chemistry – A European Journal. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. Retrieved from [Link]

  • Li, Y., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • Kwiecień, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Request PDF. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of ortho-substituents on the properties of phenylboronic acids. Retrieved from [Link]

  • Eldehna, W. M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports. Retrieved from [Link]

  • Larouche-Gauthier, R., et al. (2017). Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. Journal of the American Chemical Society. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Chen, K., et al. (2018). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 2-Chloro-4-methoxyphenylboronic acid pinacol ester

Welcome to the technical support guide for the purification of 2-Chloro-4-methoxyphenylboronic acid pinacol ester. This resource is designed for researchers, medicinal chemists, and process development scientists who enc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-Chloro-4-methoxyphenylboronic acid pinacol ester. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this and structurally similar arylboronic esters. The guidance provided herein is based on established chemical principles and field-proven troubleshooting methodologies.

Introduction: The Challenge of Purifying Boronic Esters

2-Chloro-4-methoxyphenylboronic acid pinacol ester is a valuable intermediate in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] While its synthesis is often straightforward, its purification by silica gel column chromatography presents a unique set of challenges. Boronic esters, particularly pinacol esters, are susceptible to degradation on standard silica gel, which can lead to low yields, poor separation, and product contamination.[2] The primary issues stem from the Lewis acidic nature of the boron atom and the inherent acidity and water content of silica gel, which can catalyze hydrolysis and cause strong, sometimes irreversible, adsorption.[3][4]

This guide provides a structured approach to diagnosing and solving common purification problems through a series of FAQs, a detailed troubleshooting manual, and validated experimental protocols.

Section 1: Pre-Chromatography Analysis & Diagnosis

Before attempting column chromatography, a thorough analysis of the crude reaction mixture is critical. This initial assessment will inform your purification strategy and help you anticipate potential issues.

Workflow for Initial Analysis and Strategy Selection

G start_node start_node process_node process_node decision_node decision_node outcome_node outcome_node problem_node problem_node crude Obtain Crude Product tlc Run Analytical TLC (e.g., 10% EtOAc/Hexane) crude->tlc nmr Acquire Crude ¹H NMR crude->nmr decision_tlc Clean Separation? (Discrete spots, no streaking) tlc->decision_tlc Analyze TLC Plate decision_nmr >90% Product? Minor Impurities? nmr->decision_nmr Assess Crude Purity yes yes decision_tlc->yes Yes no no decision_tlc->no No (Streaking / Baseline material) outcome_standard outcome_standard yes->outcome_standard Proceed with Standard Silica Gel Chromatography outcome_modified outcome_modified no->outcome_modified Consider Modified Silica or Alumina Chromatography yes_nmr yes_nmr decision_nmr->yes_nmr Yes no_nmr no_nmr decision_nmr->no_nmr No outcome_plug outcome_plug yes_nmr->outcome_plug Attempt Silica Plug or Recrystallization First outcome_full_col outcome_full_col no_nmr->outcome_full_col Full Column Purification is Necessary outcome_full_col->outcome_modified

Caption: Initial workflow for analyzing crude product and selecting a purification strategy.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my product streaking on the analytical TLC plate?

A1: Streaking is a classic indicator of on-plate degradation or strong interaction with the stationary phase. For boronic esters, this is most often caused by hydrolysis of the pinacol ester to the corresponding boronic acid.[2][4] The newly formed boronic acid is significantly more polar and interacts strongly with the silanol groups (Si-OH) on the silica surface, causing it to "streak" up the plate rather than moving as a compact spot. This suggests that standard silica gel chromatography will likely result in poor separation and low recovery.

Q2: What are the primary impurities I should expect?

A2: Aside from unreacted starting materials, the most common impurities are byproducts of the borylation reaction or degradation of the product.

Impurity NameStructureOriginTypical TLC Behavior (vs. Product)
Bis(pinacolato)diboron (B₂pin₂) B(pin)-B(pin)Excess reagentLess polar; higher Rf
Corresponding Boronic Acid Ar-B(OH)₂Product hydrolysisMuch more polar; lower Rf or baseline
Protodeboronated Arene Ar-HC-B bond cleavageMuch less polar; higher Rf
Homocoupled Dimer Ar-ArSide reactionVaries, often less polar than product

Q3: Is silica gel always the right choice? What about alumina?

A3: Silica gel is acidic and often leads to the issues described above. For sensitive boronic esters, neutral alumina is an excellent alternative.[5] Alumina lacks the strong Brønsted acidity of silica, which significantly reduces the risk of hydrolysis. However, it is a more active adsorbent, so elution typically requires more polar solvent systems compared to silica. A quick screen on an analytical alumina TLC plate is recommended.

Q4: Can I "deactivate" my silica gel to improve performance?

A4: Yes. Deactivating the silica gel is a highly effective strategy to mitigate degradation and improve recovery. There are two primary methods:

  • Base-Washing: Slurrying the silica gel with a solvent system containing a small amount of a volatile base, like triethylamine (NEt₃), neutralizes the acidic silanol groups.[6] This prevents acid-catalyzed hydrolysis.

  • Boric Acid Impregnation: Pre-treating the silica gel with boric acid has been shown to reduce over-adsorption of boronic esters.[7] This is thought to work by competitively binding to the Lewis basic sites on the silica surface that would otherwise strongly bind the product.[7]

Section 3: Troubleshooting Guide

This section addresses specific problems encountered during column chromatography and provides a logical path to their resolution.

Troubleshooting Decision Tree

G problem_node problem_node cause_node cause_node solution_node solution_node p1 Problem: Low or No Recovery c1a Irreversible Adsorption on Acidic Silica p1->c1a Potential Cause c1b On-Column Hydrolysis to Highly Polar Boronic Acid p1->c1b Potential Cause p2 Problem: Product Co-elutes with Impurity c2a Poor Solvent System Selectivity p2->c2a Potential Cause p3 Problem: New, More Polar Spot Appears Post-Column c3a Hydrolysis of Ester During Chromatography p3->c3a Potential Cause s1a Use Neutral Alumina (Protocol D) or Base-Deactivated Silica (Protocol B) c1a->s1a Solution s1b Use Anhydrous Solvents. Run Column Quickly ('Flash'). Use Boric Acid Treated Silica (Protocol C). c1b->s1b Solution s2a Re-optimize TLC. Try different solvent systems (e.g., Hexane/DCM, Hexane/Toluene). Use a shallower gradient. c2a->s2a Solution s3a This confirms silica-induced degradation. Switch to Neutral Alumina (Protocol D) or Boric Acid Treated Silica (Protocol C) for the next run. c3a->s3a Solution

Caption: Decision tree for troubleshooting common column chromatography issues.

Detailed Problem Resolution
Problem: Low or No Recovery of Product
  • Likely Cause 1: Irreversible Adsorption. The Lewis acidic boron atom is binding strongly to Lewis basic sites on the silica surface.[4][7] This is exacerbated by the compound's polarity.

    • Solution: Switch to a less acidic stationary phase. Neutral alumina is the first choice.[5] Alternatively, passivate the silica surface by pre-treating it with triethylamine (See Protocol B) or boric acid (See Protocol C).[6][7]

  • Likely Cause 2: On-Column Hydrolysis. The product is hydrolyzing to the highly polar boronic acid, which then binds irreversibly to the silica.[2]

    • Solution: Minimize contact time and water exposure. Use a shorter, wider column for a faster run ("flash" conditions). Ensure your solvents are as dry as possible. Avoid protic solvents like methanol in the eluent.[8]

Problem: Product Co-elutes with an Impurity
  • Likely Cause: Insufficient Resolution. The chosen solvent system does not have adequate selectivity to separate the product from a specific impurity (e.g., a homocoupled dimer or starting material).

    • Solution: Re-evaluate the mobile phase.[9] If you are using a standard Hexane/Ethyl Acetate system, explore different solvent families. A good alternative is a Hexane/Dichloromethane (DCM) or Hexane/Toluene system. Run a shallow gradient (e.g., starting with 100% Hexane and slowly increasing the polar component) to maximize separation.

Problem: A New, More Polar Spot Appears on TLC After Chromatography
  • Likely Cause: Confirmed On-Column Degradation. This is definitive evidence that your product is not stable to the chromatographic conditions. The new, polar spot is almost certainly the corresponding boronic acid, 2-Chloro-4-methoxyphenylboronic acid.[3][10]

    • Solution: Do not use standard silica gel for the next attempt. This result validates the need for a modified approach. Immediately switch to a neutral alumina column (Protocol D) or use boric acid-impregnated silica gel (Protocol C).[5][7] These methods are specifically designed to prevent this mode of degradation.

Section 4: Validated Experimental Protocols

Protocol A: Standard Flash Chromatography (Baseline Method)
  • Slurry Preparation: Dry pack the column with silica gel (40-63 µm).

  • Column Packing: Wet the silica with the initial, least polar eluent (e.g., 100% Hexane). Run 2-3 column volumes of this solvent through the packed bed to ensure it is well-compacted and equilibrated.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin elution with the starting solvent system (e.g., 2% Ethyl Acetate in Hexane). Gradually increase the polarity of the mobile phase (gradient elution) based on your analytical TLC results.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol B: Deactivation of Silica Gel with Triethylamine

This protocol is adapted from general laboratory techniques for purifying base-sensitive compounds.[6]

  • Prepare Eluent: Prepare your starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine (NEt₃) to this solvent to a final concentration of 0.5-1% v/v.

  • Column Packing: In a fume hood, slurry the required amount of silica gel in the NEt₃-containing eluent. Pour this slurry into your column and allow it to pack under gravity or with light pressure.

  • Equilibration: Run at least 3-4 column volumes of the NEt₃-containing starting eluent through the column to ensure the entire silica bed is neutralized and equilibrated.

  • Sample Loading & Elution: Proceed with sample loading and elution as described in Protocol A, ensuring that all mobile phases used throughout the gradient contain the same concentration of NEt₃.

  • Work-up: After combining the pure fractions, the NEt₃ can be removed during solvent evaporation under reduced pressure, sometimes aided by co-evaporation with a solvent like toluene.

Protocol C: Preparation and Use of Boric Acid-Impregnated Silica Gel

This protocol is based on the method developed by Isobe et al. for the purification of pinacol boronic esters.[7]

  • Impregnation: In a round-bottom flask, suspend silica gel in a solution of boric acid in methanol (e.g., 10 g silica gel in a solution of 1 g boric acid in 50 mL of methanol).

  • Solvent Removal: Remove the methanol completely by rotary evaporation until a free-flowing powder is obtained. This is your boric acid-impregnated silica.

  • Column Packing: Dry pack the column with the prepared silica.

  • Elution: Proceed with the chromatography as described in Protocol A. This stationary phase is robust and does not require special additives in the mobile phase. It effectively suppresses the over-adsorption that leads to low recovery.[7]

Protocol D: Purification using a Neutral Alumina Column
  • Stationary Phase Selection: Use neutral Brockmann I activity alumina. If it is too active (i.e., nothing elutes), it can be deactivated by adding a known percentage of water (e.g., 3-5% w/w) and mixing thoroughly.

  • Column Packing: Pack the column with the neutral alumina using your starting eluent (e.g., 100% Hexane or Hexane/DCM). Alumina often requires more polar solvent systems than silica.

  • Sample Loading & Elution: Load the sample as in Protocol A and elute, typically with a Hexane/DCM or Hexane/Ethyl Acetate gradient. Monitor fractions carefully by TLC (using alumina TLC plates for best correlation).

References

  • General procedure for hydrolysis of pinacol boronic esters. Rsc.org. Link

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC, NIH. Link

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc. 2021. Link

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Link

  • Trouble purifying my boronate ester compound. Reddit r/Chempros. Link

  • Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC, NIH. Link

  • How to purify boronic acids/boronate esters? ResearchGate. Link

  • Born again Boron. Scientific Update. Link

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Link

  • Purification of alkyl Bpin/other alkyl boronic esters. Reddit r/Chempros. Link

  • Stereospecific conversion of alcohols into pinacol boronic esters using lithiation–borylation methodology with pinacolborane. The Royal Society of Chemistry. Link

  • Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates. Buchwald Lab, MIT. Link

  • Reaction optimisation using aryl boronic pinacol esters. ResearchGate. Link

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley-VCH. Link

  • Homologation of Boronic Esters with Lithiated Epoxides. Organic Syntheses. Link

  • 2-Chloro-4-methoxy-5-cyclopropylphenylboronic acid pinacol ester. Sigma-Aldrich. Link

  • 2-Chloro-4-methoxyphenylboronic acid pinacol ester. Sapphire Bioscience. Link

  • 2-Chloro-4-(methoxycarbonyl)phenylboronic acid. Chem-Impex. Link

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi. Link

  • Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Link

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents. ACS Publications. Link

  • Protodeboronation of (Hetero)Arylboronic Esters. The University of Manchester. Link

  • Protodeboronation of Tertiary Boronic Esters. ResearchGate. Link

  • 2-Chloro-4-(methoxymethoxy)phenylboronic acid picol ester. Sigma-Aldrich. Link

  • A Researcher's Guide to Boronic Acids vs. Boronate Esters. Benchchem. Link

Sources

Optimization

Minimizing homocoupling byproducts when using 2-Chloro-4-methoxyphenylboronic acid pinacol ester

Topic: Minimizing Homocoupling Byproducts with 2-Chloro-4-methoxyphenylboronic acid pinacol ester Audience: Researchers, scientists, and drug development professionals. Introduction Welcome to the technical support guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Homocoupling Byproducts with 2-Chloro-4-methoxyphenylboronic acid pinacol ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-4-methoxyphenylboronic acid pinacol ester. This sterically hindered and electron-rich boronic ester is a valuable building block but can be susceptible to side reactions, most notably the formation of homocoupling byproducts (4,4'-dimethoxy-2,2'-dichlorobiphenyl). This guide provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you maximize the yield of your desired cross-coupled product while suppressing unwanted side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of a homocoupled dimer of my boronic ester. What is the primary cause of this byproduct?

A1: The primary culprit behind the homocoupling of boronic acids and their esters is often the presence of oxygen in your reaction.[1] Oxygen can interfere with the catalytic cycle in two main ways:

  • Oxidation of the Active Catalyst: The active catalyst in the Suzuki-Miyaura reaction is a Pd(0) species. Oxygen can oxidize this Pd(0) to Pd(II).[1]

  • Pd(II)-Mediated Homocoupling: These newly formed Pd(II) species, or Pd(II) from the precatalyst that has not been efficiently reduced, can then undergo transmetalation with two molecules of the boronic ester. Subsequent reductive elimination produces the homocoupled biaryl and regenerates Pd(0), which can then re-enter the desired catalytic cycle. This parasitic cycle consumes your starting material and reduces the overall yield.[2]

Another significant contributor, especially when using Pd(II) precatalysts like Pd(OAc)₂, is the initial reduction step. The boronic ester itself can act as the reductant, leading to the formation of the homocoupled dimer as the Pd(II) is reduced to the active Pd(0) state.

Q2: My reaction is sluggish, and I still see homocoupling. I'm using a standard Pd(PPh₃)₄ catalyst. Is there a better choice for this specific substrate?

A2: Yes, for a substrate that is both sterically hindered (due to the ortho-chloro group) and electron-rich (due to the para-methoxy group), your choice of catalyst system is critical. While Pd(PPh₃)₄ is a workhorse catalyst, it can be inefficient for challenging substrates.

  • The Challenge: The electron-donating methoxy group makes the arylboronic ester less reactive, and the ortho-chloro group presents a steric barrier. Furthermore, the corresponding aryl chloride coupling partner will have a strong C-Cl bond that is difficult to break, making the oxidative addition step rate-limiting.

  • The Solution: Bulky, Electron-Rich Ligands: To overcome these hurdles, you should employ more sophisticated ligands. Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or other hindered phosphines like P(t-Bu)₃, are highly effective.[3][4] These ligands promote the rate-limiting oxidative addition of the aryl chloride to the palladium center and facilitate the final reductive elimination step to release the product. Their steric bulk can also help suppress the formation of intermediates that lead to homocoupling.[3]

Q3: Which base should I choose? I've seen protocols using K₂CO₃, K₃PO₄, and Cs₂CO₃. Does it make a difference for minimizing homocoupling?

A3: The choice of base is crucial and can significantly influence both the reaction rate and the prevalence of side reactions. For this substrate, a stronger, non-nucleophilic inorganic base is generally recommended.

  • Mechanism of Action: The base is required to activate the boronic ester for the transmetalation step, forming a more nucleophilic boronate species.[5][6]

  • Base Comparison:

    • Potassium Phosphate (K₃PO₄): This is often an excellent choice for challenging Suzuki couplings. It is a strong enough base to facilitate transmetalation effectively but is generally less prone to promoting side reactions compared to hydroxides or alkoxides.

    • Cesium Carbonate (Cs₂CO₃): Also a very effective base, often used for difficult couplings. Its higher solubility in organic solvents can sometimes be advantageous.

    • Potassium Carbonate (K₂CO₃): A weaker base that may not be sufficiently active for a challenging substrate like 2-Chloro-4-methoxyphenylboronic acid pinacol ester, potentially leading to lower yields or requiring higher temperatures.

Our recommendation is to start with finely powdered K₃PO₄. If solubility or reactivity issues persist, Cs₂CO₃ is a strong alternative.

Q4: What is the best solvent for this reaction? I'm concerned about the solubility of the inorganic base.

A4: Aprotic polar solvents are generally the best choice for minimizing homocoupling and ensuring a homogeneous reaction.[3]

  • Recommended Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), or Toluene are excellent primary solvents.

  • The Role of Water: It is common practice to add a small amount of water (e.g., in a 4:1 to 10:1 organic solvent:water ratio) to help solubilize the inorganic base (like K₃PO₄).[7] This ensures the formation of the active boronate species. However, be cautious, as an excessive amount of water can sometimes promote homocoupling and other side reactions like protodeboronation.[3]

For your specific substrate, a mixture of 1,4-Dioxane and water (e.g., 5:1) is a robust starting point. Always ensure your solvents are rigorously degassed.

Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve issues with homocoupling when using 2-Chloro-4-methoxyphenylboronic acid pinacol ester.

G cluster_0 cluster_1 Atmosphere Control cluster_2 Catalyst System cluster_3 Reaction Conditions cluster_4 Stoichiometry & Addition cluster_5 start High Homocoupling Observed A1 Check for Oxygen Contamination start->A1 B1 Evaluate Palladium Source C1 Select Appropriate Base D1 Consider Reagent Addition A2 Rigorously Degas Solvents (e.g., N2/Ar sparging, freeze-pump-thaw) A1->A2 Yes A3 Ensure Airtight Septa & Positive Inert Gas Pressure A2->A3 A3->B1 end_node Homocoupling Minimized B2 Using Pd(II) Precatalyst? (e.g., Pd(OAc)2) B1->B2 B3 Switch to Pd(0) Source (e.g., Pd2(dba)3) or a Modern Precatalyst (e.g., Buchwald G3) B2->B3 Yes B4 Optimize Ligand B2->B4 No B3->B4 B5 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, P(t-Bu)3) B4->B5 B5->C1 C2 Use Strong, Non-nucleophilic Base (e.g., K3PO4, Cs2CO3) C1->C2 C3 Optimize Temperature C2->C3 C4 Run at Lowest Effective Temperature (e.g., start at 80 °C) C3->C4 C4->D1 D2 Slowly Add Boronic Ester Solution via Syringe Pump D1->D2 D2->end_node

Caption: A step-by-step workflow for troubleshooting homocoupling.

Mechanistic Insight: The Homocoupling Side Reaction

Understanding the catalytic cycle helps to visualize where the reaction can go wrong. The diagram below illustrates the desired Suzuki-Miyaura pathway and the parasitic homocoupling cycle initiated by Pd(II).

Suzuki_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Parasitic Homocoupling Cycle Pd0 Pd(0)L_n PdII_Ar Ar-Pd(II)-X Pd0->PdII_Ar Ar-X PdII_cat Pd(II) Species (from O2 or Precatalyst) Pd0->PdII_cat O2 OxAdd Oxidative Addition (Ar-X) PdII_Biaryl Ar-Pd(II)-Ar' PdII_Ar->PdII_Biaryl Ar'-B(pin) Base Transmetal Transmetalation (Ar'-B(pin)) PdII_Biaryl->Pd0 Product Product (Ar-Ar') PdII_Biaryl->Product RedElim Reductive Elimination PdII_Ar_prime Ar'-Pd(II)-X PdII_cat->PdII_Ar_prime Ar'-B(pin) Transmetal1 First Transmetalation PdII_Dimer (Ar')2-Pd(II) PdII_Ar_prime->PdII_Dimer Ar'-B(pin) Transmetal2 Second Transmetalation Homocoupling_Product Homocoupled Byproduct (Ar'-Ar') PdII_Dimer->Homocoupling_Product RedElim_Homo Reductive Elimination Homocoupling_Product->Pd0 Regenerates Pd(0) for main cycle

Caption: Simplified catalytic cycles for Suzuki coupling and homocoupling.

Recommended Reaction Parameters

The table below summarizes the recommended starting points for optimizing your reaction.

ParameterRecommendationRationale & Key Considerations
Palladium Source Pd₂(dba)₃ or a Buchwald G3/G4 PrecatalystStarts as or efficiently generates the active Pd(0) species, minimizing the initial homocoupling seen with Pd(II) sources.[3]
Ligand SPhos or XPhos (1.5-2.0 mol eq. to Pd)Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition and reductive elimination steps, outcompeting side reactions.[1][3]
Base K₃PO₄ (finely ground, 2-3 equivalents)Strong, non-nucleophilic base that effectively promotes transmetalation without introducing other side reactions.[8]
Solvent 1,4-Dioxane / Water (5:1 to 10:1 ratio)Aprotic polar solvent enhances reaction rates. A small amount of water is crucial for dissolving the base and activating the boronic ester.[3][7]
Temperature 80-100 °CStart at a lower temperature to disfavor side reactions. Increase only if the reaction is too slow.[3]
Atmosphere Strict Inert Atmosphere (Nitrogen or Argon)Absolutely critical to prevent oxygen from oxidizing the Pd(0) catalyst, which is a primary driver of homocoupling.[1]
Degassing Mandatory (3x Freeze-Pump-Thaw or 30 min N₂/Ar sparge)Thoroughly removes dissolved oxygen from all solvents and the reaction mixture before adding the catalyst.[3]
Stoichiometry 1.1 - 1.2 equivalents of boronic esterA slight excess of the boronic ester can help drive the reaction to completion.

Experimental Protocol: General Procedure for Minimizing Homocoupling

This protocol is a robust starting point for the Suzuki-Miyaura coupling of an aryl halide with 2-Chloro-4-methoxyphenylboronic acid pinacol ester and should be optimized for each specific substrate.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 2-Chloro-4-methoxyphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.033 mmol, 3.3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed, deionized water (1 mL)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (High-purity Nitrogen or Argon)

Procedure:

  • Reaction Setup: To the oven-dried Schlenk flask, add the aryl halide, 2-Chloro-4-methoxyphenylboronic acid pinacol ester, and finely ground K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos to the flask.

  • Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Bedford, R. B., Hazelwood, S. L., Limmert, M. E., Albisson, D. A., Draper, S. M., Scully, P. N., Coles, S. J., & Hursthouse, M. B. (2003). Orthopalladated and -platinated bulky triarylphosphite complexes: synthesis, reactivity and application as high-activity catalysts for Suzuki and Stille coupling reactions. Chemistry, 9(14), 3216–3227. [Link]

  • Kudo, N., & Fuse, K. (2006). A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl. Organic Letters, 8(25), 5773–5775. [Link]

  • Joshaghani, M., et al. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Organometallic Chemistry, 692(22), 4937-4944. [Link]

  • Singh, R., et al. (2012). Suzuki–Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. Synthetic Communications, 42(1), 11-20. [Link]

  • Daugulis, O., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][9]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(11), 5146-5154. [Link]

  • Engle, K. M., et al. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Unknown. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875–4878. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Miller, J. A. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(3), 322-325. [Link]

  • Unknown. (n.d.). The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [Link]

  • Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?[Link]

  • Denmark, S. E., & Thomas, A. A. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1625–1637. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 597-603. [Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(23), 16195–16202. [Link]

  • Darzi, E. R., White, B. M., Loventhal, L. K., Zakharov, L. N., & Jasti, R. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(8), 3106–3114. [Link]

  • Liu, L., et al. (2013). Mechanistic Insight Into the Nickel-Catalyzed Cross-Coupling of Aryl Phosphates With Arylboronic Acids: Potassium Phosphate Is Not a Spectator Base but Is Involved in the Transmetalation Step in the Suzuki-Miyaura Reaction. Chemistry – An Asian Journal, 8(11), 2592-2595. [Link]

  • Organic Chemistry Portal. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. [Link]

  • Semantic Scholar. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-4-methoxyphenylboronic Acid Pinacol Ester Couplings

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you know that Suzuki-Miyaura cross-couplings are rarely "plug-and-play" when dealing with highly functionaliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you know that Suzuki-Miyaura cross-couplings are rarely "plug-and-play" when dealing with highly functionalized substrates[1].

Coupling 2-Chloro-4-methoxyphenylboronic acid pinacol ester presents a unique triad of mechanistic challenges: high susceptibility to base-catalyzed protodeboronation, chemoselectivity risks (competing C–Cl oxidative addition), and catalyst sequestration via heteroatom chelation. This guide synthesizes field-proven methodologies and mechanistic causality to help you engineer a self-validating, robust coupling protocol.

Mechanistic Insights: The Causality of Catalyst Poisoning

To solve catalyst deactivation, we must first understand the specific failure modes induced by the structural features of 2-chloro-4-methoxyphenylboronic acid pinacol ester.

A. The Protodeboronation Trap

Boronic esters with ortho-substituents (like the 2-chloro group) and electron-donating groups (like the 4-methoxy group) are highly prone to protodeboronation[2]. In the presence of aqueous base, the boronic ester forms an ate-complex. If transmetalation to the Palladium(II) center is sluggish, this ate-complex undergoes rapid σ -bond metathesis (C–B bond cleavage), yielding 3-chloroanisole and boric acid[3].

Protodeboronation A 2-Cl-4-OMe-Ph-Bpin B Boronate Ate-Complex [Ar-B(OH)pin]- A->B Base / H2O C Proto-arene (3-Chloroanisole) B->C Slow Transmetalation (C-B Cleavage) D Pd(II) Transmetalation (Productive Cycle) B->D Fast Transmetalation (Optimal Ligand) E Pd Black Formation (Catalyst Death) C->E Boron Depletion

Caption: Competing pathways: Productive transmetalation vs. base-catalyzed protodeboronation.

B. Chemoselectivity: The C–Cl Activation Risk

The substrate contains an ortho-chloro group. If your coupling partner is an aryl bromide or iodide, your catalyst must be highly selective for C–Br/C–I bonds. If the catalyst is too active (e.g., utilizing highly electron-rich ligands at elevated temperatures), Pd(0) can undergo unwanted oxidative addition into the substrate's own C–Cl bond[5]. This leads to substrate homocoupling, oligomerization, and irreversible trapping of the palladium inventory.

C. Methoxy-Directed Sequestration

The 4-methoxy oxygen can act as a weak Lewis base. In intermediate Pd(II) states, bidentate coordination (chelation) from the methoxy group and the adjacent π -system can stabilize off-cycle Pd species, stalling the catalytic turnover.

Quantitative Troubleshooting Matrix

Use the following data-driven matrix to diagnose and correct your specific experimental failures.

Observed Analytical Signature (GC-MS / LC-MS)Root Cause of Catalyst PoisoningCorrective Action & Parameter Adjustment
High levels of 3-chloroanisole ; Pd black precipitates early.Base-catalyzed protodeboronation outcompeting transmetalation[3].Switch from NaOH/KOH to anhydrous K3​PO4​ or Cs2​CO3​ . Reduce water content to ≤10% .
Substrate homocoupling (m/z 282 for biaryl dichloride).Loss of chemoselectivity; Pd(0) inserting into the C–Cl bond[5].Lower reaction temperature to 60 °C. Switch to a less aggressive catalyst like Pd(dppf)Cl2​ .
Reaction stalls at 40-50% conversion ; no Pd black visible.Catalyst sequestration via off-cycle methoxy-Pd coordination.Increase steric bulk of the ligand (e.g., use SPhos or XPhos) to prevent multidentate substrate binding.
Unreacted starting materials ; trace product.Inefficient ate-complex formation or oxidized Pd catalyst.Ensure rigorous degassing (sparge with N2​ for 15 mins). Add 1.5 equiv of water if using anhydrous solvents.

Self-Validating Experimental Protocol

This protocol is engineered to suppress protodeboronation while maintaining strict chemoselectivity for aryl bromides over the substrate's internal C–Cl bond. It includes built-in validation checkpoints.

Reagents & Stoichiometry
  • Nucleophile: 2-Chloro-4-methoxyphenylboronic acid pinacol ester (1.20 equiv)

  • Electrophile: Aryl bromide (1.00 equiv)

  • Catalyst: Pd2​(dba)3​ (1.0 mol% Pd)

  • Ligand: SPhos (2.4 mol%) - Provides the necessary steric bulk to prevent C-Cl insertion while accelerating transmetalation.

  • Base: K3​PO4​ (2.00 equiv, finely milled)

  • Solvent: Toluene / H2​O (10:1 v/v, 0.2 M)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Charge a Schlenk flask with the aryl bromide, 2-chloro-4-methoxyphenylboronic acid pinacol ester, Pd2​(dba)3​ , SPhos, and K3​PO4​ .

  • Solvent Degassing: In a separate flask, prepare the Toluene/ H2​O mixture. Sparge vigorously with Argon or N2​ for 20 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphines like SPhos, killing the active catalyst.

  • Initiation: Add the degassed solvent to the Schlenk flask. Seal and heat to 70 °C.

  • Validation Checkpoint 1 (1 Hour): Withdraw a 50 μ L aliquot, quench with EtOAc/ H2​O , and analyze the organic layer via GC-MS.

    • Pass condition: Product mass is visible; 3-chloroanisole is <5% .

    • Fail condition: High 3-chloroanisole indicates the base is too strong or the solvent is too wet.

  • Completion: Stir for 4–12 hours until the aryl bromide is consumed. Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove phosphate salts and trace Pd.

Workflow S1 1. Reagent Assembly (ArBr + Bpin + Base) S2 2. Rigorous Degassing (Prevent Ligand Oxidation) S1->S2 S3 3. Heat to 70°C (SPhos/Pd Catalysis) S2->S3 S4 4. In-Process GC-MS (Monitor Protodeboronation) S3->S4 S5 5. Product Isolation (C-Cl Bond Intact) S4->S5

Caption: Self-validating workflow for chemoselective Suzuki coupling of chlorophenylboronic esters.

Frequently Asked Questions (FAQs)

Q: I want to couple this boronic ester with an aryl chloride. Is this possible without activating the substrate's own C–Cl bond? A: Yes, but it requires extreme precision. Differentiating two C–Cl bonds relies on electronic and steric disparities. Because your boronic ester is electron-rich (due to the 4-methoxy group), its C–Cl bond is slightly deactivated compared to an electron-deficient aryl chloride electrophile. You must use a highly active, bulky catalyst like Pd-PEPPSI-IPent[6] at exactly 1.0 equivalent of electrophile to prevent the catalyst from moving on to the substrate's C–Cl bond once the electrophile is consumed.

Q: My reaction mixture turns black within 10 minutes of heating, and the yield is zero. What happened? A: Immediate precipitation of Palladium black (Pd(0) agglomeration) indicates that the oxidative addition occurred, but the transmetalation step failed. Without the boronic ester to transfer its aryl group, the Pd(II) intermediate decomposes. This is almost always caused by rapid protodeboronation destroying your boronic ester before it can react[4], or by using a completely insoluble base. Switch to a biphasic solvent system (e.g., Toluene/ H2​O ) to ensure the base is partially soluble and can form the reactive ate-complex.

Q: Can I use the boronic acid instead of the pinacol ester? A: We strongly advise against it for this specific molecule. Free ortho-chloro boronic acids are significantly more susceptible to protodeboronation than their pinacol ester counterparts[1]. The steric bulk of the pinacol (Bpin) group shields the boron atom from premature hydroxide attack, widening your operational window.

References

  • - Journal of the American Chemical Society. 2. - The Journal of Organic Chemistry. 3. - Journal of the American Chemical Society.

  • - Chemical Society Reviews. 5. - The Journal of Organic Chemistry. 6. - Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2-Chloro-4-methoxyphenylboronic Acid Pinacol Ester vs. Free Boronic Acid

As a Senior Application Scientist navigating the complexities of palladium-catalyzed cross-coupling, selecting the right boron speciation is rarely a simple matter of availability. When dealing with structurally demandin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of palladium-catalyzed cross-coupling, selecting the right boron speciation is rarely a simple matter of availability. When dealing with structurally demanding motifs like the 2-chloro-4-methoxyphenyl group, the choice between the free boronic acid and its pinacol (Bpin) ester dictates the entire trajectory of your synthetic workflow.

This guide provides an objective, data-grounded comparison of 2-Chloro-4-methoxyphenylboronic acid pinacol ester and its free boronic acid counterpart, dissecting their mechanistic behaviors, stability profiles, and optimal experimental applications.

Mechanistic Causality: Transmetalation vs. Degradation

To understand the divergent performance of these two reagents, we must evaluate the competing kinetic pathways in the Suzuki-Miyaura reaction: transmetalation (productive) and protodeboronation (destructive).

The Ortho-Effect and Protodeboronation

The 2-chloro-4-methoxyphenyl motif presents a unique electronic and steric environment. The ortho-chloro substituent exerts a strong inductive electron-withdrawing effect, increasing the electrophilicity of the boron atom. Under the basic conditions required for Suzuki coupling, the free boronic acid rapidly forms a tetrahedral boronate anion.

Because of the severe steric clash between the ortho-chloro group and the boronate hydroxyls, the molecule seeks steric relief. This strain is alleviated via rapid C–B bond fission, leading to base-promoted protodeboronation [1]. Consequently, using the free boronic acid often results in significant yield loss due to the formation of the dead-end 3-chloroanisole byproduct.

Bpin Ester: Steric Shielding at the Cost of Reactivity

Converting the boronic acid to a pinacol ester fundamentally alters its reactivity. The bulky, bidentate pinacol ligand sterically shields the empty p-orbital of the boron atom, drastically reducing its susceptibility to forming the degradation-prone tetrahedral boronate intermediate[2].

However, this stability comes at a kinetic cost. Bpin esters are inherently less reactive toward transmetalation. The steric bulk of the methyl groups on the pinacol ring prevents the direct formation of the critical Pd–O–B linkage[3]. For transmetalation to occur, the Bpin ester must either undergo slow in situ hydrolysis to the free boronic acid or be activated by highly nucleophilic bases (e.g., CsOH, TMSOK)[4].

G Pd Pd(II)-Aryl Halide Intermediate TM Transmetalation Complex (Pd-O-B) Pd->TM BA Free Boronic Acid (Highly Reactive) BA->TM Fast Transmetalation Bpin Bpin Ester (Sterically Hindered) Hydrolysis Hydrolysis / Base Activation Bpin->Hydrolysis Slow Hydrolysis->TM Activated Species Product Cross-Coupled Product TM->Product Reductive Elimination

Fig 1: Divergent transmetalation pathways of free boronic acids vs. Bpin esters.

Quantitative Performance Comparison

The table below synthesizes the operational and chemical differences between the two reagents, providing a framework for selection based on your specific reaction constraints.

Parameter2-Chloro-4-methoxyphenylboronic Acid2-Chloro-4-methoxyphenyl Bpin Ester
Transmetalation Rate Very High[5]Low to Moderate (Requires activation)[3]
Protodeboronation Risk Critical (Accelerated by ortho-Cl)[1]Low (Sterically protected)[5]
Speciation in Solution Complex (Monomer + Boroxine trimers)Uniform (Monomer only)
Purification & Handling Difficult (Prone to dehydration/oxidation)Excellent (Chromatographable/Crystalline)
Ideal Base Pairing Weak bases (K₃PO₄) to minimize degradationStrong aqueous bases (K₂CO₃, NaOH, Ba(OH)₂)
Atom Economy HighLower (Pinacol mass penalty)

Degradation Pathway Visualization

To fully appreciate the risk of using the free boronic acid, we must visualize the base-promoted degradation pathway. The ortho-chloro group is the primary culprit, driving the equilibrium toward the cleaved product to relieve steric strain.

G Start 2-Chloro-4-methoxyphenyl Boronic Acid Boronate Tetrahedral Boronate Anion (Strained) Start->Boronate Rapid Equilibrium Base OH- / Basic Media Base->Boronate Cleavage C-B Bond Cleavage (Steric Relief) Boronate->Cleavage Accelerated by ortho-Cl Degradation 3-Chloroanisole (Dead-end Byproduct) Cleavage->Degradation Irreversible

Fig 2: Base-promoted protodeboronation pathway of ortho-substituted arylboronic acids.

Self-Validating Experimental Protocols

The following protocols are engineered to exploit the strengths and mitigate the weaknesses of each specific boron reagent.

Protocol A: High-Fidelity Coupling using the Bpin Ester

Objective: Maximize yield by utilizing the stable Bpin ester, employing conditions that facilitate in situ hydrolysis/activation without stalling the catalytic cycle.

  • Reagent Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), 2-chloro-4-methoxyphenylboronic acid pinacol ester (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Causality: The 20% water content is critical; it drives the slow hydrolysis of the Bpin ester to the active transmetalating species at a rate that matches the oxidative addition, preventing a buildup of free boronic acid that could degrade.

  • Reaction: Heat to 90 °C under N₂ for 12 hours.

  • Validation Check: Monitor via TLC/LC-MS. The presence of unreacted Bpin ester alongside stalled aryl halide indicates insufficient base/water for activation. Add 0.5 equiv of NaOH to accelerate hydrolysis if stalled.

Protocol B: Rapid Coupling using the Free Boronic Acid

Objective: Outcompete the rapid protodeboronation of the ortho-chloro free boronic acid by using a highly active, sterically tuned catalyst system and mild base.

  • Reagent Setup: To a vial, add the aryl halide (1.0 equiv), 2-chloro-4-methoxyphenylboronic acid (1.5 equiv - excess required due to partial boroxine formation and degradation), XPhos Pd G3 (2 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent System: Add degassed THF (0.2 M). Causality: Using a non-aqueous, mild base system (K₃PO₄ in THF) suppresses the formation of the tetrahedral boronate anion, drastically reducing the rate of protodeboronation[1].

  • Reaction: Stir at 40 °C (or room temperature) for 2–4 hours. Causality: The highly active XPhos Pd G3 catalyst ensures that transmetalation outpaces thermal degradation.

  • Validation Check: If LC-MS shows high levels of 3-chloroanisole (deboronation product) and unreacted aryl halide, the transmetalation is too slow. Switch to a more reactive leaving group (e.g., iodide) or increase catalyst loading to 5 mol%.

Conclusion & Recommendations

For the 2-chloro-4-methoxyphenyl system, the pinacol ester is unequivocally the superior choice for standard library synthesis and process scale-up . The ortho-chloro group renders the free boronic acid too unstable under standard aqueous basic conditions, leading to unpredictable yields and complex purification profiles due to protodeboronation. While the Bpin ester requires slightly more forcing conditions to activate transmetalation, its bench stability, ease of purification, and reliable stoichiometry make it a highly trustworthy reagent in complex drug development workflows.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations National Institutes of Health (NIH) / PMC[Link]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids The Journal of Organic Chemistry - ACS Publications[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing)[Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs Anderson's Process Solutions[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs[Link]

Sources

Comparative

Advanced Analytical Strategies: GC-MS vs. LC Methods for Impurity Profiling of 2-Chloro-4-methoxyphenylboronic Acid Pinacol Ester

As a Senior Application Scientist, selecting the correct analytical methodology requires looking beyond standard laboratory habits and understanding the fundamental physical chemistry of the analyte. 2-Chloro-4-methoxyph...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct analytical methodology requires looking beyond standard laboratory habits and understanding the fundamental physical chemistry of the analyte. 2-Chloro-4-methoxyphenylboronic acid pinacol ester (CAS: 1416722-82-1, MW: 268.54 g/mol )[1] is a critical building block in Suzuki-Miyaura cross-coupling reactions. However, accurately profiling its impurities—such as residual pinacol, unreacted aryl halides, and protodeboronated byproducts—presents a unique analytical challenge.

This guide provides an objective, data-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) against traditional Liquid Chromatography (HPLC-UV/LC-MS) methods, demonstrating why GC-MS is the superior, self-validating choice for this specific molecular class.

The Mechanistic Rationale: Overcoming Hydrolytic Instability

The core analytical challenge with arylboronic acid pinacol esters (Bpin) lies in their high reactivity and susceptibility to nucleophilic attack.

When analyzed via standard Reversed-Phase HPLC (RP-HPLC), the analyte is subjected to aqueous mobile phases. Furthermore, free silanol groups present on standard silica-based stationary phases act as potent nucleophiles[2]. This combination catalyzes rapid on-column hydrolysis, degrading the intact pinacol ester into its corresponding free boronic acid and pinacol during the chromatographic run[3].

The Causality of Analytical Artifacts: Because RP-HPLC inherently favors this hydrolysis[4], the resulting chromatogram artificially inflates the levels of free boronic acid and pinacol. You are no longer measuring the true impurity profile of the sample, but rather the degradation products generated by your own analytical method. Furthermore, pinacol lacks a UV chromophore and exhibits poor ionization in Electrospray Ionization (ESI), making it nearly invisible to standard HPLC-UV and LC-MS detectors[5].

The GC-MS Advantage: GC-MS circumvents this hydrolytic pathway entirely. By utilizing anhydrous, aprotic solvents (e.g., dichloromethane) and inert carrier gases (helium), the Bpin moiety is protected from nucleophilic attack[5]. The pinacol ester provides sufficient thermal stability and volatility for intact elution, allowing for highly sensitive Electron Ionization (EI) detection of both the intact API and its volatile impurities (such as the protodeboronated byproduct, 3-chloroanisole).

G Sample 2-Chloro-4-methoxyphenylboronic acid pinacol ester HPLC_Cond RP-HPLC / LC-MS (Aqueous Mobile Phase) Sample->HPLC_Cond GC_Cond GC-MS Method (Aprotic Solvent: DCM) Sample->GC_Cond Hydrolysis On-Column Hydrolysis (Silanol/Water Nucleophiles) HPLC_Cond->Hydrolysis HPLC_Result Artifacts: Free Boronic Acid + Residual Pinacol Hydrolysis->HPLC_Result Volatilization Intact Thermal Volatilization (No Hydrolysis) GC_Cond->Volatilization GC_Result Accurate Impurity Profile (Intact Bpin + True Impurities) Volatilization->GC_Result

Fig 1. Mechanistic divergence of arylboronic pinacol esters in HPLC vs. GC-MS workflows.

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative performance differences between the three primary analytical modalities when applied to 2-Chloro-4-methoxyphenylboronic acid pinacol ester.

Analytical ParameterGC-MS (Recommended)RP-HPLC-UVLC-MS (ESI)
Sample Diluent Aprotic (Anhydrous DCM/Hexane)Aqueous/Organic mixturesAqueous/Organic mixtures
On-Column Hydrolysis Risk None (Inert environment)High (Catalyzed by silanols/water)High (Aqueous mobile phase)
Pinacol Detection Excellent (EI-MS, m/z 118)Poor (No UV chromophore)Poor (Weak ESI ionization)
Volatile Impurity LOD < 5 ppm > 50 ppm~ 20 ppm
3-Chloroanisole Resolution Baseline separationCo-elution risksMatrix suppression risks
Method Causality Thermal volatilization preserves intact BpinAqueous conditions degrade Bpin to boronic acidESI conditions cause in-source fragmentation

Self-Validating GC-MS Experimental Protocol

To ensure absolute trustworthiness, an analytical protocol must be self-validating. The following GC-MS workflow is designed to explicitly prove the absence of degradation and carryover during the analysis of 2-Chloro-4-methoxyphenylboronic acid pinacol ester.

A. Reagents and Sample Preparation

Causality Check: Water must be strictly excluded to prevent pre-injection degradation in the vial.

  • Diluent: Procure ultra-dry, anhydrous Dichloromethane (DCM) stored over molecular sieves.

  • Internal Standard (IS): Prepare a 50 ppm solution of Dodecane in anhydrous DCM. Dodecane is chosen because it is chemically inert, non-nucleophilic, and elutes in a distinct retention window from the boronate ester and its impurities.

  • Sample Prep: Accurately weigh 10.0 mg of the 2-Chloro-4-methoxyphenylboronic acid pinacol ester sample. Dissolve completely in 1.0 mL of the IS-spiked anhydrous DCM.

B. Instrumental Parameters (GC-MS)
  • Column: DB-5MS or HP-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness). Rationale: The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides optimal selectivity and resolution for halogenated aromatic compounds without active silanol interference.

  • Inlet Conditions: 250°C, Split injection mode (10:1 ratio), 1.0 µL injection volume.

  • Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 60°C (Hold for 2.0 min) to elute the DCM solvent front and highly volatile impurities.

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (Hold for 5.0 min) to ensure complete column bake-out and prevent carryover.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of 50–400 m/z.

C. System Suitability & Self-Validation Workflow

A protocol is only as reliable as its internal controls. Execute the following sequence:

  • Blank Injection (Anhydrous DCM only): Validates the absence of column bleed, ghost peaks, or injector carryover.

  • Resolution Standard Injection: Inject a synthetic mixture containing the API, Pinacol (m/z 118), 3-Chloroanisole (m/z 142), and 1-Bromo-2-chloro-4-methoxybenzene (m/z 221). Validation criteria: Baseline resolution (Rs > 1.5) must be achieved between all components.

  • Solution Stability Check: Re-inject the prepared sample after 24 hours of storage in the autosampler (at room temperature). Validation criteria: The method is self-validated if the API/IS peak area ratio shows < 2.0% Relative Standard Deviation (RSD), proving that the aprotic diluent successfully halted all hydrolytic degradation.

Conclusion

For the impurity profiling of 2-Chloro-4-methoxyphenylboronic acid pinacol ester, traditional RP-HPLC and LC-MS methods introduce unacceptable analytical artifacts due to rapid on-column hydrolysis. By transitioning to a rigorously controlled GC-MS methodology utilizing anhydrous aprotic solvents, researchers can achieve a self-validating system that accurately quantifies critical impurities like residual pinacol and protodeboronated byproducts down to single-digit ppm levels.

References

  • Strategies for the analysis of highly reactive pinacolboronate esters ResearchGate / Journal of Pharmaceutical and Biomedical Analysis[Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC ResearchGate[Link]

  • Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities Organic Process Research & Development - ACS Publications[Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS LCGC International[Link]

Sources

Validation

A Comparative Guide to the Reactivity of 2-Chloro- and 3-Chloro-Methoxyphenylboronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling

For researchers, medicinal chemists, and professionals in drug development, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Arylboronic acids and their derivatives are foun...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Arylboronic acids and their derivatives are foundational reagents in modern organic synthesis, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone of carbon-carbon bond formation.[1] However, not all arylboronic esters exhibit the same reactivity. The subtle interplay of electronic and steric effects, dictated by the substitution pattern on the aromatic ring, can profoundly influence reaction rates, yields, and even the feasibility of a desired transformation.

This guide provides an in-depth comparison of the reactivity profiles of two structurally related yet distinct building blocks: 2-chloro-4-methoxyphenylboronic acid pinacol ester and 3-chloro-4-methoxyphenylboronic acid pinacol ester . By understanding the fundamental principles that govern their behavior in the palladium-catalyzed Suzuki-Miyaura coupling, chemists can make more informed decisions in reaction design and optimization.

The Decisive Factors: Electronic and Steric Effects

The reactivity of an arylboronic acid pinacol ester in the Suzuki-Miyaura catalytic cycle is primarily governed by the efficiency of the transmetalation step.[2] This step involves the transfer of the aryl group from the boron atom to the palladium(II) center. The nucleophilicity of the aryl ring and the steric accessibility of the boron center are critical determinants of the transmetalation rate.

Electronic Influence of Substituents

The chloro and methoxy groups exert opposing electronic effects on the phenyl ring, which in turn modulates the nucleophilicity of the carbon atom attached to the boron moiety.

  • Chloro Group (Cl): The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect), which deactivates the aromatic ring. This effect reduces the electron density on the carbon atom bonded to boron, making the aryl group less nucleophilic and thus slowing down the transmetalation step.[3]

  • Methoxy Group (OCH₃): The methoxy group is an electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the aromatic π-system. This increases the electron density of the ring, enhancing the nucleophilicity of the ipso-carbon and generally accelerating the transmetalation step.[4]

When both substituents are present, their combined effect determines the overall electronic character of the arylboronic ester.

The Critical Role of Steric Hindrance

Steric hindrance, particularly from substituents at the ortho position (the 2-position), can dramatically impede the approach of the bulky palladium complex to the boron center for transmetalation. This steric clash can significantly reduce the reaction rate, often requiring more forcing conditions or specialized, bulky phosphine ligands to overcome.[5]

Comparing the Isomers: 2-Chloro vs. 3-Chloro

Let's analyze the specific cases of 2-chloro-4-methoxyphenylboronic acid pinacol ester and 3-chloro-4-methoxyphenylboronic acid pinacol ester.

  • 3-Chloro-4-methoxyphenylboronic acid pinacol ester: In this isomer, the chloro group is at the meta position and the methoxy group is at the para position relative to the boronic ester. The electron-withdrawing effect of the chlorine atom is primarily inductive, while the electron-donating resonance effect of the methoxy group strongly activates the ring. Crucially, there are no substituents at the ortho positions, meaning the boron center is sterically unencumbered. This combination of electronic activation (from the methoxy group) and low steric hindrance is expected to result in high reactivity in Suzuki-Miyaura coupling reactions.

  • 2-Chloro-4-methoxyphenylboronic acid pinacol ester: Here, the chloro group is in the ortho position. This placement introduces significant steric bulk directly adjacent to the reactive C-B bond. This steric hindrance is expected to be the dominant factor influencing its reactivity, making the approach of the palladium catalyst to the boron atom more difficult and thereby slowing the rate-limiting transmetalation step.[2] While the para-methoxy group still provides electronic activation, the severe steric impediment from the ortho-chloro group is predicted to render this isomer substantially less reactive than its 3-chloro counterpart.

Furthermore, some studies have noted that an ortho-methoxy group can sometimes participate in a beneficial chelation effect with the palladium center, potentially accelerating the reaction. However, this effect is absent for an ortho-chloro substituent, which solely contributes to steric hindrance and electronic deactivation at that position.[6]

Experimental Comparison: A Proposed Study

To empirically validate the predicted reactivity differences, a comparative experiment can be designed. The two boronic ester isomers would be reacted with a standard aryl halide under identical, carefully controlled conditions. Monitoring the reaction progress over time (e.g., by GC-MS or LC-MS) would provide quantitative data on their relative reaction rates.

Hypothetical Reaction:

G cluster_0 Comparative Suzuki-Miyaura Coupling ArylBoronicEster 2-Chloro-4-methoxyphenylboronic acid pinacol ester OR 3-Chloro-4-methoxyphenylboronic acid pinacol ester Product Coupled Biaryl Product ArylBoronicEster->Product Suzuki-Miyaura Coupling ArylHalide 4-Bromoacetophenone ArylHalide->Product Catalyst Pd(dppf)Cl₂ Catalyst->Product Base K₂CO₃ Base->Product Solvent Dioxane/H₂O Solvent->Product

Caption: Hypothetical comparative Suzuki-Miyaura coupling reaction.

Predicted Outcome

The reaction with 3-chloro-4-methoxyphenylboronic acid pinacol ester is expected to proceed significantly faster and give a higher yield of the coupled product in a shorter time frame compared to the reaction with 2-chloro-4-methoxyphenylboronic acid pinacol ester .

Boronic Ester IsomerPredicted Relative RatePredicted Yield (at 4h)Primary Reason for Reactivity
3-Chloro-4-methoxyphenyl Fast> 90%Electronically activated, sterically unhindered
2-Chloro-4-methoxyphenyl Slow< 30%Severe steric hindrance from ortho-chloro group

Detailed Experimental Protocol

This protocol outlines a robust procedure for comparing the reactivity of the two isomers.

Materials:

  • 3-Chloro-4-methoxyphenylboronic acid pinacol ester

  • 2-Chloro-4-methoxyphenylboronic acid pinacol ester

  • 4-Bromoacetophenone

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Internal standard (e.g., dodecane)

  • Standard laboratory glassware (Schlenk tubes)

  • Inert atmosphere setup (Argon or Nitrogen)

Experimental Workflow Diagram

G start Start: Prepare two identical reaction vessels under inert atmosphere reagents Add: - 4-Bromoacetophenone (1.0 mmol) - K₂CO₃ (2.0 mmol) - Pd(dppf)Cl₂ (0.02 mmol) - Dioxane (4 mL) & H₂O (1 mL) - Internal Standard start->reagents split Split into two reactions reagents->split reaction1 Add 3-Chloro isomer (1.2 mmol) split->reaction1 Vessel 1 reaction2 Add 2-Chloro isomer (1.2 mmol) split->reaction2 Vessel 2 heat Heat both reactions at 80 °C with vigorous stirring reaction1->heat reaction2->heat monitor Monitor reaction progress by taking aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h) and analyzing by GC-MS heat->monitor end End: Compare reaction profiles monitor->end

Caption: Workflow for the comparative reactivity study.

Step-by-Step Procedure:

  • Vessel Preparation: In two separate oven-dried Schlenk tubes equipped with magnetic stir bars, add 4-bromoacetophenone (199 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and Pd(dppf)Cl₂ (14.6 mg, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal each tube with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent Addition: To each tube, add 4 mL of anhydrous 1,4-dioxane and 1 mL of deionized water via syringe. Add a known amount of an internal standard (e.g., dodecane).

  • Boronic Ester Addition:

    • To the first tube, add 3-chloro-4-methoxyphenylboronic acid pinacol ester (358 mg, 1.2 mmol).

    • To the second tube, add 2-chloro-4-methoxyphenylboronic acid pinacol ester (358 mg, 1.2 mmol).

  • Reaction: Place both Schlenk tubes in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: At specified time points (e.g., 1, 2, 4, and 8 hours), withdraw a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the consumption of starting material and formation of the product relative to the internal standard.

  • Data Analysis: Plot the percentage yield of the biaryl product versus time for each reaction to visualize the difference in reaction rates.

Conclusion

The structural position of a substituent on an arylboronic ester is not a trivial detail; it is a critical determinant of chemical reactivity. The comparison between 2-chloro- and 3-chloro-4-methoxyphenylboronic acid pinacol esters starkly illustrates this principle. The 3-chloro isomer, being sterically unhindered, is poised for rapid participation in Suzuki-Miyaura cross-coupling. In contrast, the 2-chloro isomer is expected to be significantly less reactive due to the profound steric hindrance imposed by the ortho-chloro group, which overrides the electronic activation provided by the para-methoxy substituent. For synthetic chemists, this understanding is crucial for predicting reaction outcomes, troubleshooting challenging couplings, and ultimately, for the efficient construction of complex target molecules.

References

  • Grygorenko, V. V., et al. (2018). First example of C–S bond activation in the cross-coupling of halide-substituted pyridyl–sulfonyl fluoride. As cited in Canadian Science Publishing.
  • Mattison, K., et al. Pd‐Catalyzed Cross‐Coupling of Alkylbisboronic Esters. PMC.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals (India) Pvt. Ltd.
  • Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Thomas, A. A., et al. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. PMC.
  • Thomas, D. A., & Morken, J. P. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC.
  • Cunico, L. P., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
  • Wang, D., et al. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. RSC Publishing.
  • Alonso, D. A., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry.
  • Doucet, H., et al. Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst.
  • Snieckus, V. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Queen's University.
  • Corpet, M., et al. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. MDPI.
  • Vechhione, E. J., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Organic Chemistry Portal.
  • Organic Chemistry Portal.
  • Maloney, K. M., et al. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development.
  • Klick, S., et al. Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.
  • Szymański, W., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • BenchChem. A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
  • BenchChem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Jentsch, T. L., et al.
  • La-Salla, C., et al. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Zhang, L., et al. (2023, January 2). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.

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Comparative

High-resolution mass spectrometry (HRMS) analysis of 2-Chloro-4-methoxyphenylboronic acid pinacol ester

High-Resolution Mass Spectrometry (HRMS) Profiling of 2-Chloro-4-methoxyphenylboronic Acid Pinacol Ester: A Comparative Guide Executive Summary The accurate mass spectrometric characterization of arylboronic acid pinacol...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry (HRMS) Profiling of 2-Chloro-4-methoxyphenylboronic Acid Pinacol Ester: A Comparative Guide

Executive Summary

The accurate mass spectrometric characterization of arylboronic acid pinacol (Bpin) esters is a notorious bottleneck in drug development and synthetic chemistry. While these compounds are indispensable for Suzuki-Miyaura cross-coupling, their behavior in standard high-resolution mass spectrometry (HRMS) environments is highly erratic. This guide objectively compares three HRMS platforms—LC-ESI-Orbitrap, LC-APCI-QTOF, and GC-EI-Magnetic Sector—for the analysis of 2-Chloro-4-methoxyphenylboronic acid pinacol ester . By deconstructing the causality behind ionization artifacts, we provide self-validating protocols to ensure absolute signal integrity.

Physicochemical Profiling of the Target

Before selecting an ionization technique, we must establish the exact physicochemical parameters of the target analyte:

  • Compound Name: 2-Chloro-4-methoxyphenylboronic acid pinacol ester

  • CAS Number: 1[1]

  • Molecular Formula: C₁₃H₁₈BClO₃

  • Theoretical Exact Mass: 268.1038 Da

  • Structural Liability: The sp²-hybridized boron atom possesses a vacant p-orbital, leaving it highly susceptible to nucleophilic attack[2].

The Core Challenge: In-Source Hydrolysis

The primary failure mode in the HRMS analysis of Bpin esters is in-source hydrolysis . When subjected to standard Electrospray Ionization (ESI) conditions (e.g., 0.1% formic acid in water/acetonitrile), the boronic ester acts as a pro-drug-like scaffold[3]. Water molecules insert into the elongated B–O bond, forming a tetrahedral intermediate that rapidly cleaves[4].

Instead of observing the intact protonated molecule [M+H]⁺ at m/z 269.1110, analysts frequently observe a dominant peak at m/z 187.0327, corresponding to the hydrolyzed free boronic acid ([M-82+H]⁺). Understanding this causality is critical: the hydrolysis is not an impurity in the sample, but an artifact of the ESI droplet desolvation process.

G Bpin Intact Bpin Ester [M+H]+ m/z 269.1110 Transition Tetrahedral Intermediate (In-Source) Bpin->Transition ESI Desolvation H2O + H2O (LC Mobile Phase) H2O->Transition Nucleophilic Attack BoronicAcid Hydrolyzed Boronic Acid [M-82+H]+ m/z 187.0327 Transition->BoronicAcid Hydrolysis Pinacol Pinacol Neutral Loss (82 Da) Transition->Pinacol Cleavage

Figure 1: Mechanistic pathway of in-source hydrolysis of Bpin esters during ESI-MS analysis.

Comparative HRMS Methodologies

To objectively circumvent this artifact, we compare three distinct HRMS approaches.

A. LC-ESI-HRMS (Orbitrap) While ESI is the industry standard, it requires heavy modification for Bpin esters. Because protonation of the ester oxygen triggers cleavage, the optimal strategy is to force adduct formation (e.g.,[M+NH₄]⁺ or [M+Na]⁺) using buffered, non-acidic mobile phases.

B. LC-APCI-HRMS (Q-TOF) Atmospheric Pressure Chemical Ionization (APCI) is vastly superior for Bpin esters[5]. Because APCI evaporates the solvent before corona discharge ionization, it drastically reduces the water available for nucleophilic attack on the boron p-orbital. This gas-phase ionization preserves the intact[M+H]⁺ signal.

C. GC-EI-HRMS (Magnetic Sector / GC-TOF) Unlike free boronic acids, Bpin esters are generally volatile and thermally stable. Electron Ionization (EI) operates in a high vacuum (water-free), completely eliminating hydrolysis and yielding a strong radical cation [M]⁺· at m/z 268.1038.

Table 1: Exact Mass and Adduct Reference for C₁₃H₁₈BClO₃
SpeciesFormulaIonization ModeTheoretical m/z
Molecular IonC₁₃H₁₈BClO₃GC-EI (+ mode)268.1038
Protonated Intact[C₁₃H₁₈BClO₃ + H]⁺LC-APCI / ESI (+)269.1110
Ammonium Adduct[C₁₃H₁₈BClO₃ + NH₄]⁺LC-ESI (+)286.1376
Sodium Adduct[C₁₃H₁₈BClO₃ + Na]⁺LC-ESI (+)291.0935
Hydrolyzed Boronic Acid[C₇H₈BClO₃ + H]⁺LC-ESI (+)187.0327
Table 2: Performance Comparison of HRMS Platforms for Bpin Esters
ParameterLC-ESI-HRMS (Orbitrap)LC-APCI-HRMS (Q-TOF)GC-EI-HRMS (Magnetic Sector)
Primary Ion Observed [M-82+H]⁺ (Hydrolyzed)[M+H]⁺ (Intact)[M]⁺· (Intact)
In-Source Hydrolysis High (Solvent & Acid driven)Low (Gas-phase ionization)None (Vacuum ionization)
Sensitivity for Intact Bpin Low to ModerateHighHigh
Recommended Matrix Aprotic (ACN) + NH₄OAcH₂O/ACN (No Acid)Hexane / Ethyl Acetate

Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every parameter is chosen to explicitly suppress the hydrolysis pathway.

Protocol 1: Intact Mass Profiling via LC-APCI-HRMS (Recommended)

Rationale: APCI separates desolvation from ionization, protecting the Bpin ester from solution-phase solvolysis.

  • Sample Preparation: Dissolve 1.0 mg of 2-Chloro-4-methoxyphenylboronic acid pinacol ester in 1.0 mL of anhydrous acetonitrile (ACN). Dilute to a working concentration of 1 µg/mL in ACN.

  • LC Conditions:

    • Column: C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: LC-MS Grade Water (Strictly no formic acid ).

    • Mobile Phase B: LC-MS Grade Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Causality Check: Omitting acidic modifiers prevents the acid-catalyzed activation of the boron p-orbital, ensuring the ester remains intact during chromatography.

  • APCI Source Tuning (Q-TOF):

    • Corona Discharge Current: 3.0 µA.

    • Vaporizer Temperature: 350 °C.

    • Capillary Temperature: 250 °C.

  • Data Acquisition: Scan m/z 100–1000 in positive ion mode. Extract m/z 269.1110 with a 5 ppm mass tolerance.

Protocol 2: Adduct-Targeted LC-ESI-HRMS (Alternative)

Rationale: If an Orbitrap with only an ESI source is available, we must bypass protonation of the ester oxygen by forcing ammonium adduct formation.

  • Sample Preparation: Prepare a 1 µg/mL solution in ACN.

  • LC Conditions:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Mobile Phase B: Acetonitrile.

    • Causality Check: The high concentration of NH₄⁺ ions outcompetes protons during desolvation, yielding the stable [M+NH₄]⁺ adduct at m/z 286.1376 and preventing the tetrahedral intermediate from forming.

  • ESI Source Tuning (Orbitrap):

    • Spray Voltage: 3.5 kV.

    • Capillary Temperature: 275 °C (Kept deliberately low to minimize thermal degradation of the adduct).

  • Data Acquisition: Extract m/z 286.1376 (Intact Adduct) and m/z 187.0327 (Hydrolyzed Impurity Monitor). A successful run should show an Adduct:Hydrolyzed ratio of >5:1.

Conclusion & Best Practices

For the HRMS analysis of 2-Chloro-4-methoxyphenylboronic acid pinacol ester, LC-APCI-HRMS is the objectively superior platform. It provides the highest signal integrity for the intact molecule by eliminating the solution-phase nucleophilic attack inherent to ESI. If ESI must be used, analysts must abandon standard acidic mobile phases (formic acid/TFA) and pivot to ammonium acetate buffering to force stable adduct formation.

References

  • ChemicalBook. "2-Chloro-4-methoxyphenylboronic acid pinacol ester - CAS 1416722-82-1". 1

  • ACS Publications (Journal of Medicinal Chemistry). "Structure-Based Optimization and Biological Evaluation of Potent and Selective MMP-7 Inhibitors for Kidney Fibrosis". 5

  • eScholarship@McGill. "Discovery of covalent prolyl oligopeptidase boronic ester inhibitors".3

  • ACS Publications (Chemistry of Materials). "Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release".4

  • Wiley-VCH. "Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications".2

Sources

Validation

Spectroscopic Validation of Coupling Products Derived from 2-Chloro-4-methoxyphenylboronic acid pinacol ester: A Comparative Guide

Introduction: The Strategic Importance of 2-Chloro-4-methoxyphenylboronic acid pinacol ester in Modern Synthesis In the landscape of contemporary organic synthesis, particularly within drug discovery and materials scienc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Chloro-4-methoxyphenylboronic acid pinacol ester in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] The choice of building blocks is paramount to the success and efficiency of these transformations. 2-Chloro-4-methoxyphenylboronic acid pinacol ester has emerged as a versatile and strategically important reagent. Its utility stems from the orthogonal reactivity of the chloro and boronic ester functionalities, allowing for selective and sequential cross-coupling reactions. The methoxy group, an electron-donating substituent, further modulates the electronic properties of the aromatic ring, influencing reaction kinetics and the properties of the final product.

This guide provides an in-depth technical comparison of spectroscopic methods for the unambiguous validation of coupling products derived from this key starting material. We will delve into the causality behind experimental choices in spectroscopic analysis and present self-validating protocols to ensure the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Comparative Analysis of Spectroscopic Validation Techniques

The successful synthesis of a novel compound is only as reliable as its characterization. For the coupling products of 2-Chloro-4-methoxyphenylboronic acid pinacol ester, a multi-faceted spectroscopic approach is not just recommended, but essential for unequivocal structure elucidation.[3] The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Unambiguous structure determination, quantitative analysis.[4]Lower sensitivity, can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, confirmation of molecular formula.[5][6]Does not provide detailed structural connectivity.
FTIR Spectroscopy Presence or absence of key functional groups.Rapid and non-destructive, excellent for reaction monitoring.[7][8]Provides limited information on the overall molecular structure.
The Decisive Role of NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[4] For the coupling products of 2-Chloro-4-methoxyphenylboronic acid pinacol ester, both ¹H and ¹³C NMR are indispensable.

  • ¹H NMR Spectroscopy: The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum provides a wealth of information.[3] The disappearance of the signal corresponding to the proton ortho to the boronic ester in the starting material and the appearance of new aromatic signals from the coupling partner are key indicators of a successful reaction. The chemical shifts and coupling constants of the remaining aromatic protons on the 2-chloro-4-methoxyphenyl moiety will also be altered due to the new substituent. The methoxy group will typically appear as a sharp singlet around 3.8 ppm.[9]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atom that was attached to the boronic ester will experience a significant upfield shift upon C-C bond formation. Conversely, the carbons of the newly introduced aryl or vinyl group will be readily identifiable. The carbon bearing the methoxy group is typically found in the 55-56 ppm region.[10]

Mass Spectrometry: Confirming the Molecular Identity

Mass spectrometry is crucial for determining the molecular weight of the coupling product and confirming its elemental composition through high-resolution mass spectrometry (HRMS).[3] Electrospray ionization (ESI) is a common technique for these types of molecules.[5] The molecular ion peak (M+) will correspond to the expected molecular weight of the product. Fragmentation patterns can also provide structural clues, although interpretation can be complex.

FTIR Spectroscopy: A Rapid Check for Functional Group Transformation

FTIR spectroscopy is an excellent technique for quickly assessing the success of a coupling reaction by monitoring the disappearance of starting material functional groups and the appearance of product-specific vibrations.[7][8] For Suzuki-Miyaura couplings, the disappearance of the B-O stretching vibrations associated with the pinacol boronic ester (typically in the 1300-1370 cm⁻¹ region) is a key diagnostic marker.[9] The aromatic C-H and C=C stretching vibrations will also be present in both the starting material and the product, but subtle shifts can sometimes be observed.[11][12]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be self-validating, meaning that the data obtained from each step provides a clear and logical confirmation of the previous one.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-Chloro-4-methoxyphenylboronic acid pinacol ester with an aryl bromide.[13][14][15]

Materials:

  • 2-Chloro-4-methoxyphenylboronic acid pinacol ester (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/H₂O 4:1, or toluene)

Procedure:

  • To a dry reaction vessel, add 2-Chloro-4-methoxyphenylboronic acid pinacol ester, the aryl bromide, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Workup & Purification A Combine Reactants: - Boronic Ester - Aryl Halide - Catalyst - Base B Add Anhydrous Solvent A->B C Inert Atmosphere (N2 or Ar) B->C D Heat and Stir (80-100 °C) C->D E TLC or LC-MS Analysis D->E Monitor Progress F Cool to RT E->F Reaction Complete G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Column Chromatography H->I J Pure Coupling Product I->J

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Spectroscopic Validation Workflow

This workflow outlines the logical progression of spectroscopic analysis to ensure a comprehensive and trustworthy characterization of the purified coupling product.

Spectroscopic_Validation_Workflow A Purified Coupling Product B FTIR Analysis A->B Initial Functional Group Check C Mass Spectrometry (LC-MS/HRMS) A->C Molecular Weight Confirmation D ¹H and ¹³C NMR Spectroscopy A->D Detailed Structural Elucidation E Data Integration and Structure Confirmation B->E C->E D->E

Caption: A logical workflow for the spectroscopic validation of coupling products.

Interpreting the Data: A Hypothetical Example

Let's consider the Suzuki-Miyaura coupling of 2-Chloro-4-methoxyphenylboronic acid pinacol ester with 4-bromotoluene.

Expected Product: 2-Chloro-4-methoxy-4'-methyl-1,1'-biphenyl

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR - Disappearance of the proton signal ortho to the boronic ester. - Appearance of new aromatic signals corresponding to the 4-methylphenyl group. - A singlet for the methoxy group (~3.8 ppm) and a singlet for the new methyl group (~2.4 ppm).
¹³C NMR - Significant upfield shift for the carbon previously bonded to boron. - Appearance of new signals for the 4-methylphenyl ring carbons. - A signal for the methoxy carbon (~55-56 ppm) and the methyl carbon (~21 ppm).
Mass Spec (HRMS) Molecular ion peak corresponding to the exact mass of C₁₄H₁₃ClO.
FTIR - Disappearance of the B-O stretching bands. - Presence of aromatic C-H and C=C stretching bands. - C-O stretching for the methoxy group.

By systematically acquiring and interpreting these spectra, a researcher can confidently validate the structure of the desired coupling product.

Conclusion: Ensuring Rigor in Synthetic Chemistry

The spectroscopic validation of coupling products derived from 2-Chloro-4-methoxyphenylboronic acid pinacol ester is a critical step in the research and development process. A multi-technique approach, combining the detailed structural insights of NMR, the molecular weight confirmation of mass spectrometry, and the rapid functional group analysis of FTIR, provides a robust and self-validating framework for characterization. By adhering to logical workflows and understanding the causality behind spectroscopic choices, researchers can ensure the scientific integrity of their findings and accelerate the pace of innovation in chemical synthesis.

References

  • Benchchem. "A Spectroscopic Comparison of [1,1'-Biphenyl]-2,2',3,3'-tetrol Isomers: A Predictive Guide."
  • Trivedi, M. K., et al. "Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl." American Journal of Chemical Engineering, vol. 3, no. 5, 2015, pp. 58-65.
  • Science Publishing Group.
  • Benchchem.
  • AIP Publishing. "The electronic characterization of biphenylene—Experimental and theoretical insights from core and valence level spectroscopy."
  • Benchchem. "Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine."
  • Benchchem.
  • ACS Publications. "Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities | Organic Process Research & Development."
  • Waters Corporation. "High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System."
  • ACS Publications.
  • ACS Publications.
  • PMC.
  • Organic Synthesis. "Suzuki-Miyaura Coupling."
  • Journal of Chemical Education.
  • AZoM. "Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions."
  • The Royal Society of Chemistry.
  • NSF PAR. "On-Tissue Boronic Acid Derivatization for the Analysis of Vicinal Diol Metabolites in Maize with MALDI-MS Imaging."
  • Analytical Methods (RSC Publishing).
  • Patsnap Eureka. "How to Identify Functional Groups in FTIR Spectra."
  • PMC. "Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[12][16]-Fused Indole Heterocycles."

  • Organic Syntheses.
  • Journal of the American Chemical Society. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."
  • PMC.
  • PMC.
  • Sigma-Aldrich. "2-Chloro-4-methoxy-5-cyclopropylphenylboronic acid pinacol ester | 2223046-41-9."
  • ResearchGate. "Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy | Request PDF."
  • ACS Publications. "Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O)
  • TCI Chemicals. "Suzuki-Miyaura Cross-Coupling Reaction."
  • Organometallics. "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • ResearchGate. "Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling..."
  • ACS Omega.
  • Wikipedia. "Suzuki reaction."
  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling."
  • ResearchGate. "(PDF) Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models."
  • Santa Cruz Biotechnology. "2-Fluoro-4-(methoxycarbonyl)phenylboronic acid, pinacol ester | CAS 603122-79-8 | SCBT."

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Safety & Regulatory Compliance

Safety

2-Chloro-4-methoxyphenylboronic acid pinacol ester proper disposal procedures

Operational Guide: Safety, Handling, and Disposal of 2-Chloro-4-methoxyphenylboronic Acid Pinacol Ester As a Senior Application Scientist, it is critical to recognize that chemical disposal is not merely a downstream aft...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safety, Handling, and Disposal of 2-Chloro-4-methoxyphenylboronic Acid Pinacol Ester

As a Senior Application Scientist, it is critical to recognize that chemical disposal is not merely a downstream afterthought—it is an integral part of experimental design. 2-Chloro-4-methoxyphenylboronic acid pinacol ester (CAS No. 1416722-82-1)[1] is a highly valuable reagent in Suzuki-Miyaura cross-coupling reactions for drug development. However, its molecular structure—specifically the covalently bound chlorine atom and the reactive boronic ester moiety—dictates strict handling and disposal logistics.

This guide provides the authoritative, self-validating protocols required to manage this compound safely, ensuring regulatory compliance and environmental protection.

Hazard Profiling & Causality

To handle a chemical safely, you must understand the "why" behind the protocols.

  • Irritation Potential: Boronic acid pinacol esters are generally classified as Category 2 Skin/Eye irritants and Category 3 Specific Target Organ Toxicity (STOT) respiratory hazards[2]. Inhalation of the fine powder can cause immediate respiratory distress.

  • The Halogen Rule (Causality of Segregation): The presence of the chlorine atom in the phenyl ring fundamentally alters the waste classification of this compound. When incinerated, halogenated organics can form highly toxic dioxins and furans if not processed in specialized high-temperature facilities equipped with exhaust scrubbers. Therefore, any waste containing this compound—even if dissolved in a non-halogenated solvent—must be classified and segregated as Halogenated Organic Waste[3]. Mixing halogenated waste with incompatible non-halogenated streams can lead to dangerous exothermic reactions, fires, or explosions[3],[4].

Quantitative Operational Parameters

The following table summarizes the critical quantitative limits for handling and storing this compound's waste streams. Adhering to these limits creates a self-validating safety environment where physical constraints prevent human error.

Operational ParameterSpecificationScientific & Regulatory Rationale
Container Fill Limit ≤ 90% of total capacityAccommodates vapor expansion and prevents pressure-induced container rupture[3].
Storage Time Limit ≤ 6 monthsComplies with EPA Subpart K regulations for academic and research satellite accumulation areas[5].
Spill Isolation Zone Minimum 10-foot radiusMinimizes inhalation exposure to irritating boronic ester dusts and solvent vapors[2].
Halogen Threshold > 0% (Any presence)The intrinsic chlorine atom mandates segregation to halogenated streams to prevent dioxin formation during incineration[3].

Waste Segregation & Disposal Workflows

Proper segregation is the cornerstone of laboratory safety. The physical state of the 2-Chloro-4-methoxyphenylboronic acid pinacol ester dictates its disposal pathway.

WasteWorkflow Start Waste Generation: 2-Chloro-4-methoxyphenylboronic acid pinacol ester Decision Physical State? Start->Decision Solid Solid Waste (Powder, Vials, PPE) Decision->Solid Solid Liquid Liquid Waste (Reaction Solutions) Decision->Liquid Dissolved Cont1 Hazardous Solid Waste Container Solid->Cont1 Rule Halogen Rule: Solute contains Chlorine. Stream is Halogenated! Liquid->Rule Any Solvent Cont2 Halogenated Solvent Waste (HDPE, <90% full) Rule->Cont2 EHS EHS Pickup & High-Temp Incineration Cont1->EHS Cont2->EHS

Workflow for the segregation and disposal of 2-Chloro-4-methoxyphenylboronic acid pinacol ester.

Protocol A: Solid Waste Disposal (Powders, Vials, and Consumables)

This protocol applies to unused powder, contaminated weighing paper, spatulas, empty reagent vials, and contaminated PPE.

  • Pre-Labeling (Self-Validation): Before generating waste, label a rigid, puncture-resistant container as "Hazardous Waste - Solid"[6]. Explicitly write the full chemical name: 2-Chloro-4-methoxyphenylboronic acid pinacol ester. Do not use abbreviations or chemical formulas[6].

  • Containment: Transfer all contaminated solid materials into the designated chemically contaminated waste bin[4].

  • Vapor-Tight Sealing: Ensure the container is "vapor tight" and "spill proof," keeping it closed at all times except when actively adding waste[6].

  • EHS Transfer: Once full, transport the sealed container to the central hazardous waste storage area and submit a chemical waste pickup request[3].

Protocol B: Liquid Waste Disposal (Reaction Mixtures and Solvent Washes)

This protocol applies to any solvent solution containing the compound. Note: Because the solute contains a chlorine atom, the entire solution must be treated as halogenated waste, regardless of the primary solvent used.

  • Container Selection: Use only designated, chemically resistant containers, typically high-density polyethylene (HDPE) or plastic-coated glass "Winchester" bottles with secure screw caps[3],[7].

  • Fume Hood Transfer: Working inside a certified chemical fume hood, use a funnel to transfer the liquid waste into the halogenated waste container (e.g., SW120 waste stream)[3].

  • Volume Control: Halt filling when the liquid reaches 90% of the container's capacity. This empty headspace is critical to allow for vapor expansion and prevent pressure buildup[3].

  • Documentation: Update the hazardous waste tag immediately with the exact concentration of the boronic ester and the solvent composition[3].

Emergency Spill Response

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

For a Powder Spill:

  • Isolate & Ventilate: Immediately remove any potential sources of ignition, close lab doors, and ensure the chemical hood exhaust is ventilating the area[6].

  • Don PPE: Put on chemical-resistant gloves (nitrile or neoprene), safety goggles, a lab coat, and a fitted respirator (e.g., EN140 half-mask) to prevent inhalation of irritating dust[3],[8].

  • Mechanical Collection: Carefully sweep up and shovel the powder into a suitable closed container for disposal. Use deliberate, slow movements to strictly avoid dust formation[2].

For a Liquid (Solution) Spill:

  • Absorption: Place chemically compatible absorbent pads directly over the spill[6].

  • Containment: Allow the pads to sit and fully absorb the halogenated mixture. Once absorbed, place the saturated pads into a heavy-duty plastic bag or rigid container[6].

  • Labeling: Seal the container, label it as "Hazardous Spill Cleanup Material - Halogenated," and consult your institution's Environmental Health & Safety (EHS) department for immediate pickup[6].

Regulatory Grounding

All procedures outlined above are grounded in federal and institutional safety regulations. The Occupational Safety and Health Administration (OSHA) mandates that waste containers must be chemically compatible with the stored waste, free from deterioration, and equipped with secure, leak-proof closures[5]. Furthermore, under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) Subpart K regulations for academic laboratories, hazardous waste must be properly documented, stored in well-ventilated areas, and removed from satellite accumulation areas within a maximum of six months[5].

Never dispose of halogenated organic compounds or boronic acid derivatives down the drain or in regular trash[4],[5].

References

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. University of Illinois.[Link]

  • LABORATORY WASTE DISPOSAL GUIDELINES - UOW. University of Wollongong. [Link]

  • 2-Chloro-4-methoxyphenylboronic acid pinacol ester_乐研试剂. Labgogo.[Link]

  • Disposal Standards - Department of Biology, University of York. University of York.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. Daniels Health. [Link]

Sources

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